JNJ-54717793
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H18F4N6O |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone |
InChI |
InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1 |
InChI Key |
NWUAUSABGZEYEW-WQVCFCJDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-54717793: A Technical Guide to a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-54717793, a novel, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R). The document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows. This information is intended to support further research and development efforts in the field of orexin-targeted therapeutics.
Core Compound Characteristics
This compound, chemically identified as (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), is a high-affinity and potent OX1R antagonist.[1][2] It has demonstrated significant selectivity for the OX1R over the orexin-2 receptor (OX2R), making it a valuable tool for elucidating the specific physiological roles of the OX1R.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent for anxiety and panic disorders, with a notable absence of sedative effects commonly associated with dual orexin (B13118510) receptor antagonists.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Target | Species | Assay Type | Radioligand | pKi / Ki | pKB | Selectivity (OX1R vs. OX2R) |
| OX1R | Human | Radioligand Binding | [³H]-SB674042 | 7.83 / 16 nM[1][4] | 7.76[5] | ~50-fold[1][2] |
| OX1R | Rat | Radioligand Binding | [³H]-SB674042 | 7.84[1] | 7.72[5] | - |
| OX2R | Human | Radioligand Binding | [³H]-EMPA | - / 700 nM[4] | - | - |
Table 2: In Vivo Efficacy and Target Engagement
| Model | Species | Endpoint | Dose | Effect |
| CO₂ Induced Panic Model | Rat | Attenuation of pressor responses | 30 mg/kg | Significant attenuation of CO₂-induced pressor responses.[1] |
| Sodium Lactate Induced Panic-like Behavior | Rat | Attenuation of panic-like behaviors | - | Attenuated sodium lactate-induced panic-like behaviors and cardiovascular responses.[1] |
| Sleep-Wake Architecture (OX2R Knockout Mice) | Mouse | REM Sleep | 30 mg/kg | Selectively promoted rapid eye movement (REM) sleep, indicating in vivo target engagement.[1][3] |
| Ex Vivo Receptor Occupancy | Rat | OX1R occupancy in the brain | - | Demonstrated dose-dependent crossing of the blood-brain barrier and occupation of OX1Rs.[1] |
Signaling Pathways and Mechanism of Action
Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions by activating the G protein-coupled receptors OX1R and OX2R.[6][7] OX1R exhibits a higher affinity for Orexin-A.[7][8] The binding of orexin to OX1R primarily initiates Gq protein-coupled signaling cascades.
Caption: Orexin-A binding to OX1R activates the Gq protein, leading to PLC activation, subsequent IP3 and DAG production, intracellular calcium release, and ultimately increased neuronal excitability.
This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting the downstream signaling cascade.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of JNJ-54717793: A Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-54717793 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R) that has been investigated for its therapeutic potential in anxiety and panic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a structured summary of its pharmacological and pharmacokinetic properties. Visual diagrams of its signaling pathway, discovery workflow, and experimental procedures are included to facilitate a deeper understanding of this novel therapeutic agent.
Introduction
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, plays a critical role in regulating various physiological processes, including sleep-wake cycles, appetite, and stress responses. While dual orexin receptor antagonists have been successfully developed for the treatment of insomnia, the selective antagonism of OX1R has emerged as a promising strategy for treating anxiety, panic, and addiction-related disorders.[1][2] this compound was identified by Janssen Research & Development as a clinical candidate for the selective blockade of OX1R.[3] This document details the scientific journey of this compound from a non-selective lead compound to a potent and selective OX1R antagonist with demonstrated efficacy in preclinical models of panic.
Discovery and Optimization
This compound was discovered through a medicinal chemistry program aimed at optimizing a non-selective dual orexin receptor antagonist (DORA) based on a substituted azabicyclo[2.2.1]heptane scaffold.[3] The initial lead compound exhibited only a 6-fold selectivity for OX1R over OX2R.[4] A systematic structure-activity relationship (SAR) study focused on modifications of the nitrogen heterocycles of the lead compound to enhance selectivity. This effort led to the identification of [3-fluoro-2-(pyrimidin-2-yl)phenyl][(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino}-7-azabicyclo[2.2.1]heptan-7-yl]methanone, this compound, which demonstrated a significant improvement in selectivity for OX1R.[3][4]
Mechanism of Action
This compound acts as a competitive antagonist at the orexin-1 receptor. Orexin-A, the endogenous ligand, binds to OX1R, a Gq-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i), which in turn activates various downstream signaling pathways. By binding to OX1R, this compound prevents the binding of orexin-A and the subsequent activation of this signaling cascade, thereby attenuating the physiological responses mediated by OX1R activation, such as those involved in panic and anxiety.[5]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through radioligand binding and functional assays.
Quantitative Data
| Parameter | Species | Receptor | Value |
| Binding Affinity (Ki) | Human | OX1R | 16 nM[4] |
| Human | OX2R | 700 nM[4] | |
| Rat | OX1R | 14.5 nM[5] | |
| Functional Antagonism (pKB) | Human | OX1R | 7.83[5] |
| Rat | OX1R | 7.84[5] | |
| Selectivity | Human | OX1R vs. OX2R | ~50-fold[5][6] |
| Plasma EC50 | Rat | OX1R Occupancy | 85 ng/mL |
Table 1: In Vitro Pharmacological Data for this compound
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.
Protocol:
-
Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing either human OX1R, rat OX1R, or human OX2R are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-SB-674042 for OX1R binding and [³H]-EMPA for OX2R binding.[5]
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer.
-
Termination: The binding reaction is terminated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity bound to the filter is quantified using a liquid scintillation counter.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R.
Protocol:
-
Cell Culture: CHO-K1 cells expressing either human or rat OX1R are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: this compound is added to the cells at various concentrations and incubated.
-
Agonist Stimulation: Cells are stimulated with an EC80 concentration of Orexin-A.[5]
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator using a fluorescence plate reader.
-
Data Analysis: The antagonist potency (pKB) is calculated from the inhibition of the Orexin-A-induced calcium response.
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of this compound was evaluated in preclinical models of panic, and its pharmacokinetic profile was assessed in multiple species.
Quantitative Data
| Parameter | Mouse | Rat | Dog | Non-human Primate |
| Clearance | Moderate | Moderate | Low | Moderate |
| Oral Bioavailability | Good | Good | Good | Good |
| Brain Penetration | Yes | Yes | N/A | N/A |
Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound [3]
Experimental Protocols
Objective: To evaluate the efficacy of this compound in a preclinical model of panic.
Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters (heart rate, blood pressure).
-
Acclimation: Rats are acclimated to the testing chambers.
-
Drug Administration: this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered orally at a specified time before the CO2 challenge.[5]
-
Baseline Measurement: Baseline cardiovascular and behavioral data are recorded.
-
CO2 Challenge: The chamber is infused with a mixture of 20% CO2 and 80% room air for a set duration (e.g., 5-10 minutes).
-
Behavioral Assessment: Panic-like behaviors (e.g., freezing, escape attempts) are recorded and scored.
-
Data Analysis: Changes in cardiovascular parameters and behavioral scores are compared between the this compound-treated and vehicle-treated groups.
Results from this model showed that this compound dose-dependently attenuated CO2-induced panic-like behaviors and the associated cardiovascular responses, without affecting baseline activity.[5][6][7]
Clinical Development
Based on its promising preclinical profile, this compound was advanced into clinical development as a potential treatment for anxiety disorders. Preliminary human pharmacokinetic data and dose predictions suggested that human doses could range between 50 and 320 mg.[4]
Conclusion
This compound is a testament to the successful application of rational drug design, leading to the development of a highly selective OX1R antagonist from a non-selective precursor. Its potent in vitro activity, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of panic underscore the therapeutic potential of selective OX1R antagonism for the treatment of anxiety and related disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug development. the field of neuroscience and drug development.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 2. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chronic immobilization stress occludes in vivo cortical activation in an animal model of panic induced by carbon dioxide inhalation [frontiersin.org]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic immobilization stress occludes in vivo cortical activation in an animal model of panic induced by carbon dioxide inhalation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: A Technical Overview of a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-54717793 is a potent, selective, and orally bioavailable antagonist of the orexin-1 receptor (OX1R).[1][2][3] Developed by Janssen Research & Development, this compound has demonstrated the ability to penetrate the blood-brain barrier and engage with its target in the central nervous system.[1][4] Preclinical studies have highlighted its potential therapeutic utility in the treatment of anxiety and panic disorders, distinguishing its functional profile from dual orexin (B13118510) receptor antagonists primarily used for sleep disorders.[2][5] This document provides a comprehensive technical guide on the function, experimental validation, and mechanistic pathways associated with this compound.
Core Function and Mechanism of Action
This compound functions as a selective antagonist of the orexin-1 receptor (OX1R).[3][4] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, stress, and reward-seeking behaviors.[6] Orexin neurons, located in the lateral hypothalamus, are activated by anxiogenic stimuli and project to brain regions associated with anxiety and panic.[1][7]
By selectively blocking OX1R, this compound is thought to modulate the downstream signaling cascades initiated by orexin-A, which has a higher affinity for OX1R. This targeted antagonism is hypothesized to reduce the physiological and behavioral responses to stress and panicogenic stimuli without causing the sedative effects associated with dual OX1R/OX2R or selective OX2R antagonists.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity [1][3][5]
| Target | Species | Radioligand | Ki (nM) | pKi |
| OX1R | Human | [3H]-SB674042 | 16 | 7.83 |
| OX1R | Rat | [3H]-SB674042 | - | 7.84 |
| OX2R | Human | [3H]-EMPA | 700 | - |
Table 2: Functional Antagonism [1]
| Receptor | Species | Assay | pKB |
| OX1R | Human | Intracellular Calcium Mobilization | - |
| OX1R | Rat | Intracellular Calcium Mobilization | - |
Table 3: In Vivo Pharmacokinetics and Efficacy [3]
| Parameter | Species | Value |
| Plasma EC50 | - | 85 ng/mL |
| Clearance (5 mg/kg, p.o.) | - | Low |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the orexin signaling pathway.
Caption: Mechanism of this compound action on the orexin signaling pathway.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human OX1R and OX2R, and rat OX1R.
-
Methodology: Competitive radioligand binding assays were performed.[1]
-
Membrane Preparation: Membranes were prepared from cells stably expressing either human OX1R, human OX2R, or rat OX1R.
-
Radioligands: [3H]-SB674042 was used for OX1R and [3H]-EMPA for OX2R.[1]
-
Assay Conditions: Membranes were incubated with the respective radioligand and varying concentrations of this compound.
-
Detection: Bound radioactivity was measured using a scintillation counter.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
-
Functional Antagonism Assay
-
Objective: To assess the functional antagonist potency (pKB) of this compound.
-
Methodology: An intracellular calcium mobilization assay was utilized.[1]
-
Cell Lines: Cells expressing either human or rat OX1R were used.
-
Stimulation: Cells were stimulated with an EC80 concentration of Orexin-A.
-
Treatment: Prior to stimulation, cells were incubated with varying concentrations of this compound.
-
Measurement: Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.
-
Data Analysis: The antagonist dissociation constant (KB) was determined, and the pKB was calculated.
-
In Vivo Model of CO2-Induced Panic
-
Objective: To evaluate the efficacy of this compound in a preclinical model of panic.
-
Methodology: A rat model of CO2-induced panic was employed.[1][8]
-
Subjects: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.[1]
-
Panic Provocation: Rats were exposed to an elevated concentration of CO2 to induce panic-like behaviors and cardiovascular responses.
-
Outcome Measures: Behavioral responses (e.g., freezing) and cardiovascular parameters (e.g., heart rate, blood pressure) were monitored and recorded.[1]
-
Analysis: The effects of this compound on CO2-induced changes were compared to a vehicle control group.
-
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a highly selective OX1R antagonist with demonstrated central nervous system activity. Its pharmacological profile, characterized by high affinity for OX1R and potent functional antagonism, supports its investigation as a novel therapeutic agent. Preclinical studies in rodent models of panic have shown that this compound can attenuate panic-like behaviors and associated cardiovascular responses without inducing sedation.[1][4] These findings suggest that selective OX1R antagonism represents a promising strategy for the treatment of anxiety disorders.[7][9] Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: A Comprehensive Technical Guide to a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist. The information is compiled from various scientific publications and is intended for an audience with a background in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a novel, brain-penetrant small molecule.[1][2][3] Its chemical identity and known physicochemical properties are summarized below.
Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)[1][2]
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈F₄N₆O | MedKoo Biosciences |
| Molecular Weight | 458.42 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Physical Form | Solid | MedchemExpress |
Pharmacological Properties
This compound is a high-affinity and selective antagonist of the orexin-1 receptor (OX1R), with significantly lower affinity for the orexin-2 receptor (OX2R).[2][3] This selectivity profile suggests its potential for therapeutic applications where specific modulation of the OX1R pathway is desired, potentially avoiding the sedative effects associated with dual orexin (B13118510) receptor antagonism.[4]
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the orexin-1 receptor. Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses, by binding to OX1R and OX2R. By selectively blocking OX1R, this compound is hypothesized to modulate the downstream signaling pathways associated with this receptor, which are implicated in anxiety and panic disorders.[5][6]
In Vitro Pharmacology
The binding affinity and functional potency of this compound have been characterized in various in vitro assays.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Source |
| OX1R Binding Affinity (pKi) | Human | 7.83 | Bonaventure et al., 2017 |
| OX1R Binding Affinity (pKi) | Rat | 7.84 | Bonaventure et al., 2017 |
| OX2R Binding Affinity (pKi) | Human | <6.1 | Bonaventure et al., 2017 |
| OX1R Functional Potency (pKB) | Human | 7.76 | Bonaventure et al., 2017 |
| OX1R Functional Potency (pKB) | Rat | 7.72 | Bonaventure et al., 2017 |
| Selectivity (OX1R vs. OX2R) | Human | ~50-fold | Bonaventure et al., 2017 |
| Plasma EC₅₀ | Not Specified | 85 ng/mL | MedchemExpress |
| Human OX1R Ki | Human | 16 nM | MedchemExpress |
| Human OX2R Ki | Human | 700 nM | MedchemExpress |
In Vivo Pharmacology & Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in attenuating panic-like behaviors. The compound is orally bioavailable and crosses the blood-brain barrier to occupy OX1 receptors in the brain.[2][4]
In rodent models, this compound has been shown to:
-
Attenuate panic-like behaviors and cardiovascular responses induced by panicogenic stimuli such as CO₂ and sodium lactate.[2][5]
-
Demonstrate target engagement in the brain through ex vivo receptor occupancy studies.[2]
-
Selectively promote REM sleep in OX2R knockout mice, further confirming its specific in vivo engagement of OX1R.[2]
-
Exhibit anxiolytic effects without causing significant sedation or altering baseline locomotor activity.[2]
Signaling Pathways and Experimental Workflows
Orexin-1 Receptor Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). This pathway is primarily linked to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Orexin-1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity and functional activity at the orexin receptors.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Experimental Workflow: In Vivo Evaluation in a Panic Model
The anxiolytic potential of this compound is evaluated in preclinical animal models that mimic aspects of human panic disorder.
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a rodent model of panic.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary. However, based on published literature, the following methodologies are representative of the key experiments conducted to characterize this compound.
Radioligand Binding Assay (for Affinity Determination)
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat OX1R or OX2R.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) is used.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-SB-674042 for OX1R) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Inhibition constants (Ki) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for Functional Activity)
-
Cell Culture: Cells expressing the orexin receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of the antagonist (this compound) are added, followed by a fixed concentration of an orexin agonist (e.g., Orexin-A).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and functional potency (pKB or IC₅₀) is determined.
CO₂-Induced Panic Model in Rats (for In Vivo Efficacy)
-
Animal Preparation: Male Sprague-Dawley rats are habituated to the testing environment.
-
Drug Administration: this compound or vehicle is administered orally at various doses and a specific pretreatment time.
-
CO₂ Exposure: Rats are placed in a chamber and exposed to a high concentration of CO₂ (e.g., 20%) for a defined period to induce a panic-like state.
-
Behavioral and Physiological Monitoring: During and after CO₂ exposure, behavioral parameters (e.g., freezing, locomotion in an open field, social interaction time) and physiological parameters (e.g., heart rate, blood pressure via telemetry) are recorded.
-
Data Analysis: The effects of this compound on the CO₂-induced changes in behavior and physiology are compared to the vehicle-treated group to assess its anxiolytic-like effects.
Conclusion
This compound is a highly selective and potent orexin-1 receptor antagonist with demonstrated efficacy in preclinical models of panic and anxiety. Its ability to cross the blood-brain barrier and engage its target in vivo, coupled with a pharmacological profile that suggests a low potential for sedation, makes it a promising candidate for further investigation as a novel therapeutic for anxiety disorders. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of selective OX1R antagonism.
References
- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Frontiers | Chronic immobilization stress occludes in vivo cortical activation in an animal model of panic induced by carbon dioxide inhalation [frontiersin.org]
- 4. Workflow of experimental medicine study with CO2 inhalation model of generalised anxiety disorder | BioRender Science Templates [biorender.com]
- 5. Individual differences in rat sensitivity to CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: A Comprehensive Technical Overview of a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity, selectivity profile, and mechanism of action of JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology, particularly concerning anxiety and panic disorders.[1][2][3]
Core Compound Characteristics
This compound, chemically identified as (1S,2R,4R)-7-[(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine, is a potent and selective antagonist of the orexin-1 receptor.[2] Its development was aimed at exploring the therapeutic potential of selective OX1R blockade, distinct from dual orexin (B13118510) receptor antagonists which are primarily used for sleep disorders.[4][5]
Binding Affinity and Selectivity Profile
The affinity of this compound for the orexin-1 receptor is high, with comparable potency observed for both human and rat orthologs. Its selectivity for OX1R over the orexin-2 receptor (OX2R) is a key feature of its pharmacological profile.
Quantitative Binding and Functional Data
| Receptor | Species | Assay Type | Parameter | Value |
| Orexin 1 Receptor (OX1R) | Human | Radioligand Binding | pKi | 7.83 |
| Orexin 1 Receptor (OX1R) | Rat | Radioligand Binding | pKi | 7.84 |
| Orexin 1 Receptor (OX1R) | Human | Radioligand Binding | Ki | 16 nM[5][6] |
| Orexin 2 Receptor (OX2R) | Human | Radioligand Binding | Ki | 700 nM[5][6] |
| Orexin 1 Receptor (OX1R) vs. Orexin 2 Receptor (OX2R) | Human | Radioligand Binding | Selectivity | ~50-fold[1][2][3] |
| Orexin 1 Receptor (OX1R) | Human | Functional Antagonism | pKB | Correlated well with pKi |
| Orexin 1 Receptor (OX1R) | Rat | Functional Antagonism | pKB | Correlated well with pKi |
Table 1: Summary of in vitro binding affinities (pKi, Ki) and functional potencies (pKB) of this compound. Data sourced from competitive radioligand binding and functional assays.[3]
Broad Panel Selectivity
To further characterize its specificity, this compound was screened against a panel of 50 other receptors, transporters, and ion channels. At concentrations up to 10 μM, it demonstrated no significant affinity (<50% inhibition) for any of these off-target sites, highlighting its excellent selectivity profile.[1]
Experimental Protocols
The following methodologies were employed to determine the binding affinity and functional antagonism of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing either human or rat OX1R, or human OX2R.
-
Competitive Binding Incubation:
-
Separation and Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vitro Functional Assays
Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R.
Methodology:
-
Cell Culture: Cells expressing either human or rat OX1R were cultured.
-
Calcium Imaging: Changes in intracellular calcium concentration were measured in response to the application of the orexin-A (OX-A) peptide at a concentration that elicits 80% of the maximal response (EC80).
-
Antagonist Application: The ability of various concentrations of this compound to inhibit the OX-A-induced calcium signal was determined.
-
Data Analysis: The functional equilibrium dissociation constant (KB) was calculated, and the pKB (negative logarithm of the KB) was determined.
Mechanism of Action and Signaling Pathway
Orexin receptors are G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligands, orexin-A or orexin-B, the OX1R couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which results in a measurable increase in cytosolic calcium levels and subsequent cellular responses.
This compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and orexin-B and thereby inhibiting this downstream signaling cascade.
In Vivo Target Engagement
The in vivo activity and target engagement of this compound have been confirmed in preclinical models. While having minimal effects on the sleep patterns of wild-type mice, administration of this compound to mice lacking the OX2R resulted in a selective promotion of REM sleep.[1][3] This demonstrates that this compound effectively crosses the blood-brain barrier and engages with its intended target, the OX1R, in the central nervous system.[1][2] Furthermore, this compound has been shown to attenuate panic-like behaviors and cardiovascular responses induced by anxiogenic stimuli in rats, supporting its potential as a treatment for anxiety disorders.[1][2][3]
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
JNJ-54717793: A Comprehensive Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The data presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
In Vitro Profile
The in vitro characteristics of this compound highlight its high affinity and selectivity for the orexin-1 receptor, alongside favorable metabolic stability and permeability properties.
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding to both human and rat OX1R, with substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute, suggesting a reduced potential for off-target effects associated with OX2R modulation, such as somnolence.[1][2][3] The binding affinity translates to potent functional antagonism, as demonstrated in cell-based assays measuring changes in intracellular calcium.[2]
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound [2][4]
| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKb) |
| OX1R | Human | 7.83 | 7.9 |
| Rat | 7.84 | 7.8 | |
| OX2R | Human | <6.15 | <6.0 |
Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency, respectively.
ADME Profile
The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized to predict its in vivo behavior.
Table 2: In Vitro ADME Data for this compound [1]
| Parameter | Species | Value |
| Microsomal Stability (Extraction Ratio) | Human | 0.53 |
| Rat | 0.35 | |
| Dog | 0.42 | |
| Mouse | 0.38 | |
| Plasma Protein Binding (% Free) | Human | 23 |
| Rat | 20 | |
| Dog | 22 | |
| Brain Tissue Binding (% Free) | Rat | 1.8 |
| Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | - | 1.5 |
| Caco-2 Efflux Ratio (B-A / A-B) | - | 1.4 |
| hPXR Activation (% of Control) | - | 19 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and brain penetration.[1][2]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species [1]
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | 1.0 | IV | 26 | 2.5 | 1.1 | - | 640 | - |
| 5.0 | PO | - | - | 1.3 | 470 | 1200 | 38 | |
| Rat | 1.0 | IV | 12 | 2.1 | 2.0 | - | 1400 | - |
| 5.0 | PO | - | - | 2.5 | 1100 | 4800 | 69 | |
| Dog | 0.5 | IV | 3.4 | 2.2 | 7.5 | - | 2500 | - |
| 2.5 | PO | - | - | 8.0 | 2000 | 20000 | 64 | |
| Monkey | 0.5 | IV | 3.1 | 1.5 | 5.6 | - | 2700 | - |
| 2.5 | PO | - | - | 6.0 | 1200 | 9800 | 73 |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.
In Vivo Target Engagement
Oral administration of this compound leads to significant and dose-dependent occupancy of OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its intended target.[2][4]
Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma concentration of 3733 ng/mL.[2] The occupancy remained above 50% for at least 6 hours.[2]
Experimental Methodologies
In Vitro Receptor Binding Assays
The binding affinity of this compound for human and rat OX1R and human OX2R was determined through competitive radioligand binding assays.[2]
-
OX1R Binding: Membranes from cells expressing either human or rat OX1R were incubated with the radioligand [³H]-SB-674042 and varying concentrations of this compound.
-
OX2R Binding: Membranes from cells expressing human OX2R were incubated with the radioligand [³H]-EMPA and varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays
The functional antagonist potency of this compound was assessed by measuring its ability to inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells expressing either human or rat OX1R.[2]
-
Procedure: Cells were loaded with a calcium-sensitive dye and then stimulated with an EC80 concentration of OX-A in the presence of varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibited the OX-A response by 50% was determined to calculate the functional potency (pKb).
In Vitro ADME Assays
-
Microsomal Stability: The metabolic stability of this compound was evaluated by incubating the compound with liver microsomes from various species (human, rat, dog, mouse) and measuring the decrease in the parent compound concentration over time.[1] The result is reported as the extraction ratio.[1]
-
Plasma and Brain Tissue Protein Binding: The extent of binding to plasma proteins and brain tissue was determined using equilibrium dialysis.[1]
-
Caco-2 Permeability: The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer model.[1] The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to evaluate passive permeability and the potential for active efflux.[1]
-
hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was indirectly measured by assessing the activation of the human pregnane (B1235032) X receptor (hPXR).[1]
Preclinical Pharmacokinetic Studies
Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following intravenous (IV) and oral (PO) administration.[1]
-
Dosing: For IV administration, this compound was formulated as a solution. For PO administration, it was also given as a solution.[1]
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]
Ex Vivo Receptor Occupancy
The in vivo occupancy of OX1R in the brain was measured in rats following oral administration of this compound.[2][4]
-
Procedure: Rats were dosed orally with this compound. At specific time points, the animals were euthanized, and their brains were removed and sectioned.
-
Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R expression, were incubated with the radioligand [³H]SB-674042.
-
Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.
Visualizations
Orexin (B13118510) Signaling Pathway
The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation. Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R. This compound is a selective antagonist of OX1R.
References
- 1. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
JNJ-54717793: A Technical Guide to Brain Penetration and Central Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetration capabilities of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document synthesizes available preclinical data to offer a comprehensive understanding of its central nervous system (CNS) distribution, target engagement, and the methodologies used for these assessments. This compound has been investigated for its potential in treating anxiety and panic disorders, making its ability to cross the blood-brain barrier and interact with its central target a critical aspect of its pharmacological profile.[1][2][3][4][5]
Overview of Brain Penetration Capabilities
This compound is an orally bioavailable, brain-penetrant molecule designed for CNS activity.[2][6] Preclinical studies have demonstrated that following systemic administration, this compound successfully crosses the blood-brain barrier to engage and occupy its target, the orexin-1 receptor, in the rat brain.[1][2][4][5] While described as having "less than optimal brain penetration for a CNS drug," it achieves sufficient receptor occupancy to elicit a pharmacological response at relevant doses.[2] The primary evidence for its CNS activity comes from ex vivo receptor occupancy studies rather than direct measurement of brain-to-plasma concentration ratios.[1][2]
Quantitative Data on CNS Distribution and Target Engagement
The following tables summarize the key quantitative parameters that define the affinity, potency, and central target engagement of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
This table outlines the binding affinity (pKi) and functional antagonist potency (pKB) of this compound at human and rat orexin (B13118510) receptors. The data demonstrates high affinity and potency for the intended OX1R target with approximately 50-fold selectivity over the OX2R.[1][3]
| Parameter | Species | OX1 Receptor | OX2 Receptor | Selectivity (OX1 vs OX2) |
| Binding Affinity (pKi) | Human | 7.83 ± 0.16 | 6.14 ± 0.14 | ~50-fold |
| Rat | 7.84 ± 0.12 | - | - | |
| Functional Potency (pKB) | Human | 7.78 ± 0.31 | - | - |
| Rat | 7.45 ± 0.20 | - | - | |
| Inhibitor Constant (Ki) | Human | 16 nM | 700 nM | ~44-fold |
Data compiled from Bonaventure et al., 2017 and MedchemExpress, 2025.[1][6]
Table 2: Preclinical Pharmacokinetics in Rats
This table presents key pharmacokinetic parameters of this compound in rats following intravenous (i.v.) and oral (p.o.) administration.
| Parameter | Administration Route | Value | Units |
| Clearance | i.v. (0.5 mg/kg) | 10.9 | mL/min/kg |
| Volume of Distribution (Vss) | i.v. (0.5 mg/kg) | 2.5 | L/kg |
| Max Plasma Concentration (Cmax) | p.o. (2.5 mg/kg) | 165 | ng/mL |
| Bioavailability | p.o. (2.5 mg/kg) | 39% | - |
Data from Préville et al., 2020.[2]
Table 3: Ex Vivo OX1R Occupancy in Rat Brain
This table details the in vivo central target engagement, demonstrating a dose- and time-dependent occupancy of OX1 receptors in the rat brain following systemic administration of this compound. The plasma concentration required to achieve 50% receptor occupancy (EC50) was determined to be 85 ng/mL.[2]
| Administration Route & Dose | Time Post-Dose | OX1R Occupancy (%) | Corresponding Plasma Conc. (ng/mL) |
| Oral (30 mg/kg) | 15 minutes | 87 ± 3% | 3733 ± 440 |
| Oral (30 mg/kg) | 6 hours | > 58% | - |
| Subcutaneous (10 mg/kg) | 30 minutes | 83 ± 7% | 2211 ± 339 |
| Subcutaneous (10 mg/kg) | 2 hours | 65% | - |
Data from Bonaventure et al., 2017.[1]
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the orexin-1 receptor (OX1R), which is a G-protein coupled receptor (GPCR). Orexin-A, the endogenous ligand, preferentially binds to OX1R, triggering downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and activation of Protein Kinase C (PKC). This signaling cascade is associated with promoting wakefulness, arousal, and stress responses. By competitively blocking Orexin-A from binding to OX1R, this compound inhibits this signaling cascade, which is the mechanism underlying its potential anxiolytic effects.
Experimental Protocols & Workflows
The assessment of this compound brain penetration and target engagement relied on specific preclinical experimental procedures.
Experimental Protocol: Ex Vivo Receptor Autoradiography
This protocol provides a detailed methodology for determining in vivo OX1R occupancy in the rat brain.
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound orally or subcutaneously at specified doses. A vehicle control group is also included.
-
Tissue Collection: At predetermined time points after dosing, animals are euthanized. Blood samples are collected for plasma concentration analysis. Brains are rapidly removed, frozen in isopentane (B150273) cooled by dry ice, and stored at -80°C.
-
Cryosectioning: The frozen brains are sectioned coronally (e.g., 20 µm thickness) using a cryostat at approximately -18°C. Sections containing the brain region of interest (e.g., tenia tecta) are thaw-mounted onto charged microscope slides.
-
Radioligand Incubation:
-
Total Binding: Slide-mounted tissue sections are incubated with a solution containing a radiolabeled OX1R antagonist, such as [³H]SB-674042, in an appropriate buffer.
-
Non-specific Binding: A separate set of slides is incubated with the same radioligand solution plus a high concentration of a non-labeled OX1R antagonist to saturate the receptors and determine background binding.
-
-
Washing: Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand. A final quick rinse in distilled water removes buffer salts.
-
Imaging and Quantification: The dried slides are apposed to a phosphor imaging plate or autoradiographic film. After exposure, the plates or films are scanned. The density of the signal in the region of interest is quantified using image analysis software.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated animals using the formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the preclinical studies used to assess the central activity of this compound.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [scholarworks.indianapolis.iu.edu]
- 6. medchemexpress.com [medchemexpress.com]
JNJ-54717793: A Preclinical Assessment of a Selective Orexin-1 Receptor Antagonist for Anxiety Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a critical role in regulating arousal, wakefulness, and stress responses. Emerging preclinical evidence has implicated the orexin system, particularly the orexin-1 receptor (OX1R), in the pathophysiology of anxiety and panic disorders. This has led to the exploration of selective OX1R antagonists as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data available for JNJ-54717793, a potent and selective OX1R antagonist, for the potential treatment of anxiety disorders. The document synthesizes key findings on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its evaluation. While this compound itself has not progressed to publicly documented clinical trials, this guide also offers a brief overview of the clinical landscape for other selective OX1R antagonists to provide a broader context for researchers in the field.
Introduction: The Orexin System and Anxiety
Orexin neurons, located in the lateral hypothalamus, project extensively throughout the brain to regions critically involved in the fear and stress response, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus.[1][2] Activation of these neurons by anxiogenic stimuli is thought to contribute to the physiological and behavioral manifestations of anxiety. The orexin-1 receptor (OX1R) is a G-protein coupled receptor that binds orexin-A with higher affinity than orexin-B. Preclinical studies have demonstrated that antagonism of OX1R can attenuate fear and panic-like behaviors in various animal models, suggesting its potential as a therapeutic target for anxiety disorders.[3][4]
This compound: A Selective OX1R Antagonist
This compound is a novel, brain-penetrant, and selective orexin-1 receptor antagonist.[5][6] Its development was aimed at exploring the therapeutic potential of selective OX1R blockade in anxiety disorders, with the hypothesis that this approach could offer anxiolytic efficacy without the sedative effects associated with dual orexin receptor antagonists used in the treatment of insomnia.[5][7]
Mechanism of Action
This compound acts as a competitive antagonist at the OX1R, thereby blocking the downstream signaling initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in anxiety-related brain circuits that is driven by the orexin system in response to stressful or anxiogenic stimuli.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Binding Affinity and Functional Potency
This compound demonstrates high affinity and potent antagonism at the human and rat OX1R, with significant selectivity over the OX2R.[3]
| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKB) |
| OX1R | Human | 7.83 | 8.00 |
| Rat | 7.84 | 7.80 | |
| OX2R | Human | <6.15 | <6.00 |
| Rat | Not Reported | Not Reported | |
| Data sourced from Bonaventure et al., 2017.[3] |
In Vivo Efficacy in a CO2-Induced Panic Model in Rats
This compound dose-dependently attenuated anxiety-like behavior in a CO2-induced panic model in rats.[3]
| Dose (mg/kg, p.o.) | Change in Social Interaction Time (s) vs. Vehicle |
| 3 | Not significant |
| 10 | Not significant |
| 30 | Significant increase (p < 0.05) |
| Data represents the effect on the reduction in social interaction time induced by CO2 inhalation. Sourced from Bonaventure et al., 2017.[3] |
In Vivo Efficacy in a Sodium Lactate-Induced Panic Model in Rats
In a model of panic vulnerability induced by chronic disinhibition of the perifornical hypothalamic area, this compound attenuated the anxiogenic effects of sodium lactate (B86563) infusion.[3]
| Dose (mg/kg, p.o.) | Change in Social Interaction Time (s) vs. Vehicle |
| 3 | Not significant |
| 10 | Not significant |
| 30 | Significant increase (p < 0.05) |
| Data represents the effect on the reduction in social interaction time induced by sodium lactate. Sourced from Bonaventure et al., 2017.[3] |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide, based on the descriptions provided in the primary literature.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for human and rat OX1R and OX2R.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing either human or rat OX1R or OX2R were prepared.
-
Radioligand: [3H]SB-674042 was used for OX1R binding, and [3H]-EMPA was used for OX2R binding.
-
Competitive Binding Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioligand was measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
CO2-Induced Anxiety Model in Rats
-
Objective: To evaluate the anxiolytic-like effects of this compound in a model of hypercapnia-induced panic.
-
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally (p.o.) prior to the CO2 challenge.
-
CO2 Challenge: Rats were exposed to a mixture of 20% CO2 and 80% oxygen for a defined period.
-
Behavioral Assessment (Social Interaction Test): Following the CO2 exposure, rats were placed in a novel arena with an unfamiliar conspecific, and the time spent in active social interaction was recorded. A decrease in social interaction time is indicative of an anxiety-like state.
-
Cardiovascular Monitoring: Mean arterial pressure and heart rate were monitored via telemetry.
-
Sodium Lactate-Induced Panic Model in Rats
-
Objective: To assess the efficacy of this compound in a neurochemically-induced model of panic vulnerability.
-
Methodology:
-
Model Induction: A state of panic vulnerability was induced by chronic microinfusion of a GABA synthesis inhibitor into the perifornical hypothalamic area.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally.
-
Panic Provocation: Rats received an intravenous infusion of sodium lactate (0.5 M).[1][5]
-
Behavioral and Physiological Assessment: Similar to the CO2 model, social interaction and cardiovascular parameters were measured.
-
Clinical Landscape for Selective OX1R Antagonists
While there is no publicly available information on clinical trials for this compound in anxiety disorders, another selective OX1R antagonist, JNJ-61393215 (tebideutorexant), has been investigated in humans. A Phase 2a study of JNJ-61393215 as an adjunctive treatment for major depressive disorder with anxious distress did not show significant treatment effects on the primary or key secondary endpoints.[8] However, in an experimental medicine study, JNJ-61393215 did demonstrate a reduction in CO2-induced fear and anxiety symptoms in healthy volunteers.[9] These findings highlight the ongoing exploration of selective OX1R antagonism as a potential therapeutic avenue for anxiety and related disorders, although the clinical translation remains a subject of active research.
Conclusion
This compound is a potent and selective OX1R antagonist with a compelling preclinical profile for the potential treatment of anxiety and panic disorders. The available data demonstrates its ability to engage the target receptor in the brain and attenuate panic-like behaviors in robust animal models. While the clinical development path for this compound is not publicly known, the preclinical findings provide a strong rationale for the continued investigation of selective OX1R antagonism as a novel therapeutic strategy for anxiety disorders. Further research, including clinical trials with optimized patient populations and outcome measures, will be necessary to fully elucidate the therapeutic potential of this mechanism.
References
- 1. Changes in Central Sodium and not Osmolarity or Lactate Induce Panic-Like Responses in a Model of Panic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NEURAL PATHWAYS UNDERLYING LACTATE INDUCED PANIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety, and tolerability of JNJ-61393215 (tebideutorexant), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chdr.nl [chdr.nl]
Preclinical Profile of JNJ-54717793: A Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies involving JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of arousal, motivation, and stress responses.[1][2][3] Selective blockade of OX1R is being investigated as a therapeutic strategy for anxiety and panic disorders, with the aim of avoiding the sedative effects associated with dual orexin receptor or selective OX2R antagonists.[4][5][6] This document synthesizes the available quantitative data, details the experimental protocols from key preclinical studies, and provides visual representations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound [4]
| Receptor | Species | Assay Type | Parameter | Value |
| OX1R | Human | Radioligand Binding ([³H]-SB674042) | pKi | 7.83 |
| OX1R | Rat | Radioligand Binding ([³H]-SB674042) | pKi | 7.84 |
| OX2R | Human | Radioligand Binding ([³H]-EMPA) | pKi | ~6.13 (>50-fold selectivity for OX1R) |
| OX1R | Human | Functional (Calcium Mobilization) | pKB | 7.7 |
| OX1R | Rat | Functional (Calcium Mobilization) | pKB | 7.9 |
| OX2R | Human | Functional (Calcium Mobilization) | pKB | <6.0 |
Table 2: Ex Vivo Orexin-1 Receptor Occupancy in Rat Brain (Tenia Tecta) Following Oral Administration of this compound [4]
| Dose (mg/kg) | Time Post-Dose | Receptor Occupancy (%) (Mean ± SEM) | Plasma Concentration (ng/mL) (Mean ± SEM) |
| 30 | 15 min | 87 ± 3 | 3733 ± 440 |
| 30 | 1 h | >80 | Not Reported |
| 30 | 6 h | >58 | Not Reported |
| 3 (at 1h) | 1 h | Not Reported | Not Reported |
| 10 (at 1h) | 1 h | Not Reported | Not Reported |
| 30 (at 1h) | 1 h | ~85 | ~3700 |
Table 3: Effects of this compound on Sleep Parameters in Rats and OX2R Knockout Mice [4][7]
| Species/Genotype | Treatment | Sleep Parameter | Effect |
| Rat | This compound (10 mg/kg, s.c.) | NREM Sleep Latency & Duration | No significant change |
| Rat | This compound (10 mg/kg, s.c.) | REM Sleep Latency | Slightly but significantly reduced |
| Rat | This compound (10 mg/kg, s.c.) | REM Sleep Duration | No significant impact |
| OX2R Knockout Mice | This compound | REM Sleep | Selectively promoted |
| Wild-Type Mice | This compound | Spontaneous Sleep | Minimal effect |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.[4]
Protocol:
-
Membrane Preparation: Cell membranes were prepared from clonal CHO K1 cells stably transfected with the human OX1R, clonal HEK-293 cells stably transfected with the rat OX1R, or a stable pool of HEK-293 cells transfected with the human OX2R.[4]
-
OX1R Binding Assay:
-
Competitive radioligand binding assays were performed using [³H]-SB-674042 as the radioligand.[4]
-
Cell membranes were incubated with a fixed concentration of [³H]-SB-674042 and varying concentrations of this compound.[4]
-
Incubation was carried out for 60 minutes at room temperature in Dulbecco's PBS.[4]
-
Non-specific binding was determined in the presence of 10 µM almorexant.[4]
-
-
OX2R Binding Assay:
-
Competitive radioligand binding assays were performed using [³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) as the radioligand.[4]
-
Cell membranes were incubated with a fixed concentration of [³H]-EMPA and varying concentrations of this compound.[4]
-
Non-specific binding was determined in the presence of 10 µM almorexant.[4]
-
-
Data Analysis:
-
Binding reactions were terminated by filtration.[4]
-
The radioactivity retained on the filters was measured using a scintillation counter.[4]
-
The Ki values were calculated from the IC50 values using non-linear regression (one-site competition) with software such as GraphPad Prism. The Cheng-Prusoff equation was likely used for this conversion.[4]
-
In Vitro Functional Assays (Calcium Mobilization)
Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat OX1R and human OX2R.[4]
Protocol:
-
Cell Lines: Stably transfected CHO-K1 cells for the human OX1R, HEK-293 cells for the rat OX1R, and the human neuroectodermal cell line PFSK-1 (which endogenously expresses OX2R) were used.[4]
-
Assay Principle: The assay measures changes in intracellular calcium concentration in response to an agonist (Orexin-A) in the presence of the antagonist (this compound).
-
Procedure:
-
Cells were incubated with varying concentrations of this compound.
-
An EC80 concentration of Orexin-A was then added to stimulate the receptors.
-
Changes in intracellular calcium were measured, typically using a fluorescent calcium indicator.
-
-
Data Analysis: The pKB was calculated from the inhibition of the agonist response by the different concentrations of the antagonist.[4]
Ex Vivo Receptor Occupancy in Rats
Objective: To determine the in vivo occupancy of OX1R in the rat brain by this compound after oral administration.[4]
Protocol:
-
Animal Dosing: Rats were orally administered with this compound at various doses (e.g., 30 mg/kg for time-course; dose-ranging for dose-dependency).[4]
-
Tissue Collection: At specified times post-dosing, rats were euthanized, and their brains were rapidly removed and frozen.
-
Autoradiography:
-
Brain tissue sections, particularly at the level of the tenia tecta (a region with high OX1R density), were prepared.[4]
-
The sections were incubated with the radioligand [³H]-SB-674042 to label the available (unoccupied by this compound) OX1 receptors.[4]
-
The amount of radioligand binding was quantified using autoradiography.
-
-
Data Analysis:
Rat Model of CO2-Induced Panic
Objective: To evaluate the efficacy of this compound in attenuating panic-like behaviors and cardiovascular responses induced by CO2 inhalation.[4]
Protocol:
-
Animals: Male Wistar rats were used.[5]
-
Surgical Preparation (if applicable): For cardiovascular monitoring, rats may be implanted with radiotelemetry devices to measure blood pressure and heart rate.
-
Drug Administration: this compound was administered orally at various doses (e.g., 3, 10, and 30 mg/kg) prior to CO2 exposure.[4]
-
CO2 Challenge:
-
Rats were placed in a chamber and, after a baseline period, exposed to a high concentration of carbon dioxide (e.g., 20% CO2).[4]
-
Behavioral responses (e.g., freezing, escape-like behaviors) and cardiovascular parameters (mean arterial pressure, heart rate) were recorded before, during, and after the CO2 exposure.[4]
-
-
Data Analysis: The effects of this compound on CO2-induced changes in behavior and cardiovascular parameters were compared to vehicle-treated controls.[4]
Rat Model of Sodium Lactate-Induced Panic
Objective: To assess the ability of this compound to block panic-like responses in a model of chemically-induced panic vulnerability.[4][6]
Protocol:
-
Panic Vulnerability Induction: This model often involves chronic inhibition of GABA synthesis in the perifornical hypothalamic area to make the rats susceptible to panicogenic stimuli.[4][6]
-
Drug Administration: this compound was administered prior to the sodium lactate (B86563) challenge.
-
Sodium Lactate Infusion:
-
Rats received an intravenous infusion of 0.5 M sodium lactate over a defined period (e.g., 15 minutes).[6]
-
Behavioral and cardiovascular responses were monitored throughout the infusion.
-
-
Data Analysis: The ability of this compound to attenuate the panic-like responses induced by sodium lactate was evaluated.[4]
Sleep Studies in OX2R Knockout Mice
Objective: To demonstrate in vivo functional target engagement of OX1R by this compound in the absence of OX2R signaling.[4][7]
Protocol:
-
Animals: OX2R knockout mice and their wild-type littermates were used.[4]
-
Surgical Implantation: Animals were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: this compound was administered to the mice.
-
Sleep Recording: EEG and EMG signals were recorded continuously for a set period (e.g., 6 hours) following drug administration.[7]
-
Data Analysis: The recordings were scored for different sleep stages (NREM sleep, REM sleep, and wakefulness). Parameters such as sleep latency, duration of each stage, and number of stage transitions were analyzed to determine the effect of this compound.[4][7]
Mandatory Visualizations
Orexin Signaling Pathway
Caption: Orexin-1 Receptor Signaling Pathway and Point of Intervention for this compound.
Experimental Workflow for In Vivo Panic Models
References
- 1. 20% CO2-induced panic provocation model and cardiovascular response in rats [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of panic-like responses following intravenous infusion of sodium lactate in panic-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chronic immobilization stress occludes in vivo cortical activation in an animal model of panic induced by carbon dioxide inhalation [frontiersin.org]
- 6. NEURAL PATHWAYS UNDERLYING LACTATE INDUCED PANIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for JNJ-54717793 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JNJ-54717793 in preclinical animal studies, based on publicly available research. This compound is a selective and high-affinity orexin (B13118510) 1 receptor (OX1R) antagonist that has been investigated for its potential in treating anxiety and panic disorders.[1][2][3][4] It is orally active and brain-penetrant.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various animal studies.
Table 1: Pharmacokinetic and Receptor Occupancy Data in Rats
| Parameter | Value | Species | Administration Route | Dosage | Notes |
| Maximal OX1R Occupancy | 87 ± 3% | Rat | Oral | 30 mg/kg | Observed at 15 minutes post-administration.[1] |
| Tmax (Time to Maximum Concentration) | ~60 minutes | Rat | Oral | Not specified | Close to the time of ex vivo receptor occupancy measurement.[1] |
| Plasma Concentration at Maximal Occupancy | 3733 ± 440 ng/ml | Rat | Oral | 30 mg/kg | Corresponds to the maximal OX1R occupancy at 15 minutes.[1] |
| Duration of OX1R Occupancy | >58% for the first 6 hours | Rat | Oral | 30 mg/kg | Drops to a negligible level after 6 hours.[1] |
Table 2: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Species | Value |
| pKi (Binding Affinity) | Human OX1R | Human | 7.83 |
| Rat OX1R | Rat | 7.84 | |
| Selectivity | Human OX1R vs. Human OX2R | Human | ~50-fold |
| pKB (Functional Potency) | Human OX1R | Human | Correlated well with pKi |
| Rat OX1R | Rat | Correlated well with pKi |
Experimental Protocols
Based on the available literature, the most common route of administration for this compound in animal studies is oral gavage. A subcutaneous route has also been reported.
Protocol 1: Oral Administration in Rodents (Rats/Mice)
This protocol is a general guideline based on common practices in preclinical oral dosing.
1. Materials:
- This compound
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). A clear solution should be prepared.[5]
- Oral gavage needles (flexible or rigid, appropriate size for the animal)
- Syringes
- Vortex mixer or sonicator
- Animal scale
2. Procedure:
- Animal Preparation: Acclimatize animals to the experimental conditions. Weigh each animal on the day of the experiment to ensure accurate dosing.
- Formulation Preparation:
- Prepare the vehicle solution. To aid dissolution, heating and/or sonication can be used.[5]
- Calculate the required amount of this compound based on the desired dose (e.g., 3-30 mg/kg) and the number of animals.[5]
- Dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure the compound is fully dissolved. It is recommended to prepare the working solution fresh on the day of the experiment.[5]
- Administration:
- Gently restrain the animal.
- Measure the calculated volume of the drug formulation into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
- Observe the animal for a short period post-administration to ensure no adverse reactions.
- Post-Administration Monitoring: Follow the specific experimental timeline for behavioral tests, sample collection, or other assessments. For pharmacokinetic studies, blood samples would be collected at various time points post-dosing. For receptor occupancy studies, brain tissue is collected at specific time points.[1]
Protocol 2: Subcutaneous Administration in Rats
This protocol is based on a reported study where this compound was administered subcutaneously to rats.[1]
1. Materials:
- This compound
- Appropriate vehicle for subcutaneous injection
- Syringes and needles (e.g., 25-27 gauge)
- Animal scale
2. Procedure:
- Animal Preparation: Weigh the rat to determine the correct injection volume.
- Formulation Preparation: Prepare the drug solution in a suitable sterile vehicle for subcutaneous administration.
- Administration:
- Gently restrain the animal.
- Lift a fold of skin on the back, typically between the shoulder blades.
- Insert the needle into the subcutaneous space and inject the calculated volume of the drug solution.
- Post-Administration Monitoring: Observe the animal for any signs of distress at the injection site and proceed with the experimental protocol. In the cited study, sleep parameters were examined over a 2-hour period following treatment.[1]
Visualizations
Experimental Workflow for Oral Administration and Analysis
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [scholarworks.indianapolis.iu.edu]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for JNJ-54717793 in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a novel, potent, and selective orexin-1 receptor (OX1R) antagonist that has demonstrated significant potential in preclinical behavioral neuroscience research, particularly in the context of anxiety and panic-related behaviors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound, summarizing key quantitative data and outlining methodologies from pivotal studies.
This compound is a brain-penetrant compound, a crucial characteristic for targeting central nervous system disorders.[1][2][4] Its high affinity and selectivity for the OX1R over the orexin-2 receptor (OX2R) make it a valuable tool for dissecting the specific role of the OX1R in various physiological and pathological processes.[1][2][5] Unlike dual orexin (B13118510) receptor antagonists which are known for their sleep-promoting effects, selective OX1R antagonists like this compound are being explored for their potential anxiolytic properties without inducing sedation.[5][6]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the OX1R. The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and reward.[7][8] Orexin neurons project to various brain regions implicated in anxiety and fear, such as the amygdala, locus coeruleus, and periaqueductal gray.[1][9] By blocking the action of orexin-A and orexin-B at the OX1R, this compound can modulate the activity of these downstream circuits. The proposed mechanism suggests that in states of hyperarousal or panic, excessive orexin signaling contributes to the physiological and behavioral manifestations of fear. This compound is thought to attenuate these responses by inhibiting OX1R-mediated signaling.
Caption: Orexin-1 Receptor Signaling Pathway and Antagonism by this compound.
Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at human and rat orexin receptors.
Table 1: In Vitro Binding Affinities (pKi) of this compound [1][4]
| Receptor | Species | pKi (Mean ± SEM) |
| Orexin 1 (OX1R) | Human | 7.83 ± 0.04 |
| Orexin 1 (OX1R) | Rat | 7.84 ± 0.02 |
| Orexin 2 (OX2R) | Human | < 6.1 |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Potencies (pKb) of this compound [1][4]
| Receptor | Species | pKb (Mean ± SEM) |
| Orexin 1 (OX1R) | Human | 7.97 ± 0.05 |
| Orexin 1 (OX1R) | Rat | 8.01 ± 0.04 |
| Orexin 2 (OX2R) | Human | < 6.0 |
Note: A higher pKb value indicates a higher antagonist potency.
This compound demonstrates over 50-fold selectivity for the OX1R compared to the OX2R.[1][2]
Experimental Protocols
The following are detailed protocols for key behavioral neuroscience experiments where this compound has been evaluated.
CO₂-Induced Panic Model in Rats
This model is used to assess the potential of a compound to mitigate panic-like responses induced by hypercapnia.
Objective: To evaluate the effect of this compound on cardiovascular and behavioral responses to CO₂ inhalation.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol)
-
Adult male Sprague-Dawley rats
-
Telemetry implants for cardiovascular monitoring (e.g., Data Sciences International)
-
Plexiglas chambers for gas exposure
-
Gas cylinders (20% CO₂, 21% O₂, balance N₂) and compressed air
-
Flow meters
-
Video recording equipment
Procedure:
-
Animal Preparation: Surgically implant telemetry devices for the measurement of blood pressure and heart rate. Allow for a sufficient recovery period (e.g., 7-10 days).
-
Habituation: Habituate the rats to the Plexiglas chambers for several days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 3, 10, 30 mg/kg) and time point before CO₂ exposure (e.g., 1 hour).
-
Baseline Recording: Place the rat in the chamber and record baseline cardiovascular parameters and behavior for a defined period (e.g., 5-10 minutes) while the chamber is flushed with compressed air.
-
CO₂ Exposure: Switch the gas flow to the 20% CO₂ mixture for a set duration (e.g., 10 minutes).
-
Post-Exposure Recording: Following CO₂ exposure, switch back to compressed air and continue recording for a post-exposure period (e.g., 30-60 minutes).
-
Behavioral Analysis: Score freezing behavior from video recordings during the CO₂ exposure period. Freezing is defined as the complete absence of movement except for respiration.
-
Data Analysis: Analyze cardiovascular data (mean arterial pressure, heart rate) and behavioral data (time spent freezing). Compare the responses between the this compound-treated groups and the vehicle-treated group.
Results with this compound: In preclinical studies, this compound attenuated CO₂-induced increases in blood pressure and freezing behavior in rats, indicating anxiolytic-like effects.[1]
Caption: Workflow for the CO₂-Induced Panic Model in Rats.
Sodium Lactate-Induced Panic Model in Panic-Prone Rats
This model utilizes a sub-threshold panicogenic stimulus in a susceptible animal population to assess the efficacy of anti-panic agents.
Objective: To determine if this compound can block panic-like responses induced by sodium lactate (B86563) infusion in a genetically susceptible rat line.
Materials:
-
This compound
-
Vehicle
-
Panic-prone rats (e.g., selectively bred for high anxiety)
-
Intravenous catheters
-
Infusion pumps
-
Sodium lactate solution (0.5 M)
-
Video recording equipment
Procedure:
-
Animal Preparation: Surgically implant intravenous catheters. Allow for recovery.
-
Drug Administration: Pre-treat animals with this compound or vehicle at specified doses and time points before the infusion.
-
Baseline Observation: Place the rats in an open-field arena and record baseline locomotor activity.
-
Sodium Lactate Infusion: Infuse sodium lactate intravenously at a constant rate for a defined period (e.g., 20 minutes).
-
Behavioral Scoring: During the infusion, score panic-like behaviors, which may include increased locomotor activity, escape attempts, and specific anxiety-related postures.
-
Data Analysis: Compare the frequency and duration of panic-like behaviors between the drug-treated and vehicle-treated groups.
Results with this compound: this compound has been shown to attenuate sodium lactate-induced panic-like behaviors in panic-prone rats.[1][3]
In Vivo Target Engagement: Sleep-Wake EEG in OX2R Knockout Mice
This protocol is designed to confirm that this compound engages the OX1R in the central nervous system.
Objective: To assess the in vivo functional activity of this compound at the OX1R by measuring its effects on sleep architecture in mice lacking the OX2R.
Materials:
-
This compound
-
Vehicle
-
OX2R knockout mice and wild-type littermates
-
EEG/EMG recording systems (telemetric or tethered)
-
Surgical tools for electrode implantation
Procedure:
-
Animal Preparation: Surgically implant electrodes for EEG and EMG recording. Allow for a sufficient recovery period.
-
Habituation: Habituate the mice to the recording chambers and tether (if applicable).
-
Baseline Recording: Record baseline sleep-wake patterns for 24 hours.
-
Drug Administration: Administer this compound or vehicle at the beginning of the light or dark cycle.
-
Post-Dose Recording: Record EEG/EMG for at least 24 hours post-administration.
-
Sleep Scoring: Manually or automatically score the recordings to identify wakefulness, NREM sleep, and REM sleep.
-
Data Analysis: Analyze changes in sleep parameters, such as the latency to and duration of REM sleep.
Results with this compound: While having minimal effect on spontaneous sleep in wild-type mice, this compound selectively promotes REM sleep in OX2R knockout mice, demonstrating specific in vivo engagement and blockade of the OX1R.[1][2][10]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the OX1R in behavioral neuroscience. Its high selectivity and brain penetrance allow for targeted studies of the orexin system's involvement in anxiety, panic, and other neuropsychiatric disorders. The protocols outlined above provide a framework for researchers to utilize this compound in preclinical models to further elucidate the therapeutic potential of OX1R antagonism.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with JNJ-54717793
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent and selective antagonist of the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR) implicated in regulating various physiological processes, including wakefulness, reward, and anxiety.[1][2][3] Upon activation by its endogenous ligands, Orexin-A or Orexin-B, the OX1R couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method to assess the activity of OX1R and the potency of its antagonists.
These application notes provide a detailed protocol for utilizing calcium imaging assays to characterize the antagonist activity of this compound on the human OX1 receptor.
Data Presentation
The following table summarizes the quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional potency.
| Parameter | Species | Receptor | Value | Reference |
| pKi (Binding Affinity) | Human | OX1R | 7.83 | [1] |
| Rat | OX1R | 7.84 | [1] | |
| Human | OX2R | <6.15 | [1] | |
| Ki (Binding Affinity) | Human | OX1R | 16 nM | [4] |
| Human | OX2R | 700 nM | [4] | |
| pKB (Functional Antagonism) | Human | OX1R | 7.7 | [1] |
| Rat | OX1R | 7.9 | [1] | |
| Human | OX2R | <6.0 | [1] |
Table 1: Binding affinity and functional antagonism of this compound.
Signaling Pathway
The activation of the OX1 receptor by an agonist like Orexin-A leads to an increase in intracellular calcium via the Gq signaling pathway. This compound acts as a competitive antagonist, blocking Orexin-A from binding to the receptor and thereby inhibiting this downstream signaling.
Experimental Protocols
Calcium Imaging Assay for this compound Antagonist Activity
This protocol details the methodology for measuring the inhibitory effect of this compound on Orexin-A-induced calcium mobilization in a cell-based assay.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Orexin 1 Receptor (OX1R).[1][5]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive dye).
-
Pluronic F-127: 20% solution in DMSO.
-
OX1R Agonist: Orexin-A.
-
Test Compound: this compound.
-
Control Compounds: A known OX1R antagonist (optional) and vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence imaging plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~525 nm).
2. Experimental Workflow
3. Detailed Procedure
3.1. Cell Seeding
-
Culture CHO-K1 cells stably expressing human OX1R in T75 flasks using the appropriate culture medium.
-
On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.[1]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
3.2. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Orexin-A Stock Solution: Prepare a stock solution of Orexin-A in an appropriate solvent (e.g., water or a buffered solution) and store at -20°C or -80°C.
-
Dye Loading Solution: On the day of the experiment, prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of a 2-5 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. The final concentration of Fluo-4 AM should be optimized for the cell line but is typically in the range of 2-5 µM.
3.3. Dye Loading
-
Remove the culture medium from the cell plates.
-
Gently wash each well once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 90 µL of Assay Buffer to each well.
3.4. Compound Pre-incubation
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 10-fold dilutions from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
3.5. Agonist Stimulation and Data Acquisition
-
Determine the EC80 of Orexin-A: Prior to the antagonist assay, perform a dose-response experiment with Orexin-A to determine the concentration that elicits 80% of the maximal calcium response (EC80). This concentration will be used to challenge the cells in the antagonist assay.
-
Prepare a solution of Orexin-A in Assay Buffer at a concentration that is 5X the final desired EC80 concentration.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 2-3 minutes.
-
Record a baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's automated liquid handling, add 25 µL of the 5X Orexin-A solution to each well.
-
Continue recording the fluorescence for the remainder of the acquisition period.
4. Data Analysis
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the peak fluorescence intensity.
-
For the antagonist assay, calculate the percentage of inhibition for each concentration of this compound relative to the response of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The pKB value can be calculated from the IC50 value using the Cheng-Prusoff equation if the assay conditions are at equilibrium, though for transient calcium responses, the IC50 is a more direct measure of potency.[1]
Conclusion
This document provides a comprehensive guide for conducting calcium imaging assays to characterize the antagonist activity of this compound at the OX1 receptor. The detailed protocols and structured data presentation are intended to assist researchers in the fields of pharmacology and drug development in accurately assessing the potency and mechanism of action of this and similar compounds. Adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of OX1R antagonists.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHO-K1-OX1-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Radioligand Binding Assay of JNJ-54717793
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligagand binding assay to determine the affinity of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793.
Introduction
This compound is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor involved in regulating various physiological processes, including wakefulness, reward, and anxiety.[1][2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. This document outlines a competitive radioligand binding assay protocol using membranes from cells expressing the human OX1R and the radioligand [³H]-SB-674042.
Data Presentation
The binding affinity of this compound for the human orexin-1 receptor (hOX1R) and its selectivity over the human orexin-2 receptor (hOX2R) have been determined using competitive radioligand binding assays. The results are summarized in the table below.
| Compound | Receptor | Radioligand | Ki (nM) | pKi | Selectivity (fold) vs. hOX2R |
| This compound | hOX1R | [³H]-SB-674042 | 16 | 7.83 | ~50 |
| This compound | hOX2R | [³H]-EMPA | 700 | - | - |
Table 1: Binding affinities of this compound for human orexin (B13118510) receptors. Data sourced from competitive radioligand binding studies.[1][4][5]
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay for this compound.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human orexin-1 receptor.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin-1 receptor (hOX1R).
-
Radioligand: [³H]-SB-674042 (Specific Activity: ~35-85 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known OX1R antagonist (e.g., SB-334867 or this compound itself).
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line (e.g., DMEM, FBS, antibiotics).
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Cell culture flasks and plates.
-
Centrifuge and rotors.
-
Homogenizer (e.g., Dounce or Polytron).
-
96-well microplates.
-
Cell harvester with glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation counter.
-
Scintillation fluid.
-
2. Membrane Preparation
-
Culture CHO-hOX1R or HEK293-hOX1R cells to confluency in T175 flasks.
-
Wash the adherent cells with phosphate-buffered saline (PBS) and detach them using a cell scraper or a non-enzymatic cell dissociation buffer.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
3. Competitive Radioligand Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span at least 5 log units to generate a complete inhibition curve.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of a high concentration of non-labeled antagonist (e.g., 10 µM SB-334867 or this compound).
-
Competition: 50 µL of membrane suspension + 50 µL of [³H]-SB-674042 + 50 µL of each dilution of this compound.
-
The final concentration of [³H]-SB-674042 should be close to its Kd value (e.g., 1-5 nM).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[4]
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
The following diagram depicts the antagonistic action of this compound on the orexin-1 receptor signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. revvity.com [revvity.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring JNJ-54717793 Target Engagement in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent, selective, and brain-penetrant antagonist of the orexin (B13118510) 1 receptor (OX1R).[1][2][3][4] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[5][6][7] Selective blockade of OX1R is being investigated as a therapeutic strategy for anxiety and panic disorders, with the aim of avoiding the sedative effects associated with dual orexin receptor antagonists.[1][2][3][5][8]
These application notes provide detailed protocols for assessing the in vivo target engagement of this compound, a critical step in preclinical and clinical development to establish the relationship between drug concentration, target occupancy, and pharmacological effect. The methodologies described include direct receptor occupancy measurement via ex vivo autoradiography and indirect functional assays demonstrating target modulation in a physiological context.
Orexin 1 Receptor (OX1R) Signaling Pathway
Orexin-A and Orexin-B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G protein-coupled receptors (GPCRs).[7] this compound selectively antagonizes the OX1R, which is primarily coupled to the Gq protein. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular responses.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Receptor | Species | Assay Type | Radioligand | pKi / pKB | Fold Selectivity (OX1R vs OX2R) |
| OX1R | Human | Radioligand Binding | [³H]-SB674042 | 7.83 | ~50 |
| OX1R | Rat | Radioligand Binding | [³H]-SB674042 | 7.84 | - |
| OX2R | Human | Radioligand Binding | [³H]-EMPA | - | - |
| OX1R | Human | Functional (Ca²⁺) | - | - | Confirmed at functional level |
| OX1R | Rat | Functional (Ca²⁺) | - | - | - |
Data synthesized from Bonaventure et al., 2017.[1]
Table 2: In Vivo OX1R Occupancy of this compound in Rat Brain
| Dose (Oral) | Time Point | % OX1R Occupancy (Mean ± SEM) | Plasma Concentration (ng/mL) |
| 10 mg/kg | 30 min | 83 ± 7% (Maximal) | 2211 ± 339 |
| 10 mg/kg | 2 h | 65% | - |
Data from ex vivo receptor binding autoradiography.[1]
Experimental Protocols
Protocol 1: Ex Vivo Receptor Binding Autoradiography for OX1R Occupancy
This protocol details the measurement of this compound occupancy at the OX1R in the rat brain.[1]
Objective: To quantify the percentage of OX1Rs occupied by this compound at different time points and doses.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 20% Captisol)
-
Male Sprague-Dawley rats
-
[³H]SB-674042 (radioligand for OX1R)
-
SB-674042 (unlabeled, for non-specific binding)
-
Cryostat
-
Microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Phosphor imaging plates or film
-
Image analysis software
Workflow Diagram:
Procedure:
-
Dosing: Administer this compound or vehicle to rats orally at the desired doses.
-
Tissue Collection: At specified time points post-dosing, euthanize the animals and rapidly extract the brains. Immediately freeze the brains in isopentane (B150273) cooled with dry ice.
-
Sectioning: Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) at the level of brain regions rich in OX1R, such as the tenia tecta.[1] Mount the sections onto microscope slides.
-
Radioligand Incubation:
-
Pre-incubate slides in buffer to rehydrate.
-
Incubate the sections with a saturating concentration of [³H]SB-674042.
-
For determining non-specific binding, incubate a parallel set of slides in the presence of an excess of unlabeled SB-674042.
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and appose them to a phosphor imaging plate or autoradiographic film.
-
Image Analysis:
-
Quantify the signal intensity in the regions of interest.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Calculate receptor occupancy as follows: % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100
-
Protocol 2: Functional Target Engagement via Sleep-Wake EEG in OX2R Knockout Mice
This protocol provides an indirect, functional measure of OX1R target engagement by this compound.[1][2][9]
Objective: To demonstrate functional blockade of OX1R by observing changes in sleep architecture, specifically the promotion of REM sleep, in mice lacking the OX2R.
Rationale: While this compound has minimal effect on spontaneous sleep in wild-type animals, its antagonism of OX1R in the absence of OX2R signaling leads to a measurable increase in REM sleep, providing evidence of functional target engagement.[1][2][9]
Materials:
-
OX2R knockout mice and wild-type littermates
-
Surgical tools for EEG/EMG electrode implantation
-
EEG/EMG recording system and analysis software
-
This compound and vehicle
Procedure:
-
Surgical Implantation:
-
Anesthetize the mice.
-
Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for sleep-wake state monitoring.
-
Allow for a post-operative recovery period (e.g., 7-10 days).
-
-
Acclimation: Acclimate the animals to the recording chambers and tethered recording setup.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Dosing and Recording:
-
Administer this compound or vehicle to the mice.
-
Immediately begin continuous EEG/EMG recording for a defined period (e.g., 24 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs.
-
Quantify key sleep parameters, including:
-
Total time spent in each state
-
Latency to REM sleep
-
Duration and number of REM sleep bouts
-
-
Compare the sleep parameters between the this compound-treated and vehicle-treated groups in both OX2R knockout and wild-type mice.
-
Expected Outcome: Administration of this compound to OX2R knockout mice is expected to selectively promote REM sleep, demonstrating functional target engagement of the OX1R.[1][2]
Logical Relationship of Experimental Readouts
The combination of direct and functional assays provides a comprehensive assessment of target engagement.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 9. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-54717793 in Fear and Stress Response Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent, selective, and brain-penetrant antagonist of the Orexin (B13118510) 1 Receptor (OX1R).[1][2] The orexin system, originating in the lateral hypothalamus and perifornical area, is a key regulator of arousal, wakefulness, and stress responses.[1][2][3] Orexin neurons are highly reactive to anxiogenic stimuli and project to brain regions critical for coordinating fear and stress responses.[1][2][3] Preclinical evidence strongly suggests that antagonism of OX1R can attenuate fear and panic-like behaviors, making this compound a valuable tool for investigating the role of the orexin system in anxiety and stress-related disorders.[1][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical fear and stress research.
Mechanism of Action
This compound acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous orexin peptides, Orexin-A and Orexin-B. Orexin-A has a higher affinity for OX1R. The binding of orexins to OX1R, a G-protein coupled receptor, typically leads to the activation of Gq proteins, resulting in the stimulation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC), contributing to neuronal excitation. By blocking this pathway, this compound reduces orexin-mediated neuronal activation in circuits associated with fear and stress.
Data Presentation
In Vitro Binding Affinity and Selectivity
| Compound | Target | Species | pKi (nM) | Selectivity vs. OX2R | Reference |
| This compound | OX1R | Human | 7.83 | ~50-fold | [1] |
| This compound | OX1R | Rat | 7.84 | - | [1] |
| This compound | OX2R | Human | - | - | [1] |
Preclinical Efficacy in Models of Fear and Panic
| Study Type | Animal Model | Treatment | Dosage | Key Findings | Reference |
| Panic-like Behavior | Rat model of CO2-induced panic | This compound | - | Attenuated panic-like behaviors and cardiovascular responses. | [1][2][5] |
| Panic-like Behavior | Rat model of sodium lactate-induced panic | This compound | - | Attenuated panic-like behaviors and cardiovascular responses. | [1][2][5] |
| Stress-Induced Hyperarousal | Mouse cage-exchange model | Compound 56 (structurally related to this compound) | 30 mg/kg s.c. | Attenuated stress-induced hyperarousal without hypnotic effects. | [6] |
| Anxiety-like Behavior | Rat model of FG-7142-induced anxiety | SB-334867 (another OX1R antagonist) | - | Attenuated anxiety-like behavior and cardiovascular responses. | [7] |
Signaling Pathway Diagram
Caption: Orexin 1 Receptor (OX1R) signaling pathway and antagonism by this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of CO2-Induced Panic-Like Behavior
Objective: To assess the efficacy of this compound in attenuating panic-like responses induced by CO2 inhalation.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol)
-
Adult male Sprague-Dawley rats
-
Plexiglas chambers for exposure
-
CO2 gas cylinder and flowmeter
-
Behavioral recording and analysis software
-
Cardiovascular telemetry system (optional)
Procedure:
-
Animal Habituation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before CO2 exposure.
-
Baseline Recording: Place the rat in the Plexiglas chamber and allow a 10-minute habituation period while recording baseline behavior and cardiovascular parameters (if applicable).
-
CO2 Exposure: Introduce 20% CO2 into the chamber for a specified duration (e.g., 4 minutes).
-
Behavioral Assessment: Record and score panic-like behaviors, which may include freezing, escape-like behaviors (jumping, rearing against the walls), and autonomic responses.
-
Post-Exposure Monitoring: Continue to monitor the animal for a period after CO2 exposure to assess recovery.
-
Data Analysis: Compare the frequency and duration of panic-like behaviors between the this compound-treated and vehicle-treated groups. Analyze cardiovascular data for changes in heart rate and blood pressure.
Protocol 2: Evaluation of this compound in a Mouse Model of Stress-Induced Hyperthermia
Objective: To determine if this compound can attenuate the hyperthermic response to a mild stressor.
Materials:
-
This compound
-
Vehicle
-
Adult male mice (e.g., C57BL/6)
-
Rectal thermometer or implantable temperature transponders
-
Individual housing cages
Procedure:
-
Baseline Temperature Measurement (T1): Measure the baseline body temperature of each mouse in its home cage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Stressor Application: 30 minutes after drug administration, introduce a mild stressor. A common stressor is transferring the mouse to a new, clean cage.
-
Post-Stressor Temperature Measurement (T2): 10-15 minutes after the introduction of the stressor, measure the body temperature again.
-
Calculation of Stress-Induced Hyperthermia (SIH): Calculate the change in body temperature (ΔT = T2 - T1).
-
Data Analysis: Compare the ΔT between the this compound-treated and vehicle-treated groups. A significant reduction in ΔT in the drug-treated group indicates an anxiolytic-like effect.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the OX1R in fear and stress responses. Its high selectivity and brain penetrance make it suitable for in vivo studies. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of OX1R antagonism in anxiety and stress-related disorders. As with any experimental work, appropriate dose-response studies and control groups are essential for robust and reproducible findings.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Holdings: Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation :: Library Catalog [oalib-perpustakaan.upi.edu]
- 4. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 6. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-54717793 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor primarily involved in the regulation of arousal, motivation, and stress responses.[1][2][3][4] While dual orexin (B13118510) receptor antagonists are utilized for insomnia, the selective blockade of OX1R by this compound presents a therapeutic potential for treating anxiety and panic disorders.[1][2][3][5] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings to characterize its effects on neuronal activity.
Orexin-A, the endogenous ligand for OX1R, generally exerts an excitatory effect on neurons, leading to depolarization and an increased firing rate.[6] This is achieved through the activation of non-selective cation channels and the inhibition of K+ channels.[7][8] Therefore, as a selective OX1R antagonist, this compound is expected to attenuate or block these orexin-A-mediated excitatory effects.
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Value | Receptor | Reference |
| Binding Affinity (pKi) | Human | 7.83 | OX1R | [1] |
| Rat | 7.84 | OX1R | [1] | |
| Human | <5.35 | OX2R | [1] | |
| Functional Potency (pKb) | Human | 7.51 | OX1R | [1] |
| Rat | 7.55 | OX1R | [1] | |
| Human | <5.85 | OX2R | [1] | |
| In Vitro Ki | Human | 16 nM | OX1R | [5][9] |
| Human | 700 nM | OX2R | [5][9] | |
| Plasma EC50 | Not Specified | 85 ng/mL | OX1R | [9] |
Signaling Pathway
The activation of OX1R by its endogenous ligand, orexin-A, initiates a signaling cascade primarily through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various ion channels, resulting in neuronal depolarization and increased excitability.[6][8][10]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
Objective: To determine the effect of this compound on orexin-A-induced changes in neuronal membrane potential and firing rate.
Materials:
-
This compound
-
Orexin-A
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Vibratome
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries
-
Animal model (e.g., rat or mouse)
Methodology:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a neuron in the target region.
-
-
Data Acquisition:
-
Record baseline neuronal activity in current-clamp mode for 5-10 minutes.
-
Bath-apply orexin-A (e.g., 100 nM) and record the change in membrane potential and firing frequency for 10-15 minutes.
-
Wash out orexin-A with aCSF until the neuron returns to its baseline activity.
-
Pre-incubate the slice with this compound (e.g., 1 µM) for 10-15 minutes.
-
Co-apply orexin-A and this compound and record the neuronal response.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and firing frequency before and after drug application.
-
Compare the magnitude of orexin-A-induced depolarization and increase in firing rate in the absence and presence of this compound.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Protocol 2: In Vivo Single-Unit Recording
Objective: To assess the effect of systemically administered this compound on the firing rate of orexin-sensitive neurons in an anesthetized or freely moving animal.
Materials:
-
This compound
-
Surgical instruments
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Data acquisition system
-
Animal model (e.g., rat)
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the recording electrode to the target coordinates.
-
-
Electrophysiological Recording:
-
Identify and isolate single-unit activity.
-
Record the baseline firing rate for a stable period (e.g., 15-30 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.[9]
-
Continue recording the neuronal activity for a prolonged period (e.g., 1-2 hours) to observe any changes in firing rate.
-
-
Data Analysis:
-
Analyze the firing rate and pattern (e.g., burst firing) before and after this compound administration.
-
Compare the effects of this compound with a vehicle control group.
-
Correlate changes in neuronal activity with behavioral observations if using a freely moving animal model.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin-1 receptor in neuronal function. The protocols outlined above provide a framework for characterizing the electrophysiological effects of this selective antagonist. Such studies are crucial for understanding its mechanism of action and for the development of novel therapeutics for anxiety and other stress-related disorders. Researchers should optimize the concentrations of this compound and orexin-A, as well as the timing of drug application, for their specific experimental conditions.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-54717793 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of JNJ-54717793. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It is an orally bioavailable and brain-penetrant compound that is being investigated for its potential therapeutic effects in anxiety and panic disorders.[4][5][6][7]
Q2: What is the primary mechanism of action of this compound?
A2: this compound selectively blocks the orexin-1 receptor, thereby inhibiting the downstream signaling pathways initiated by the binding of orexin-A and orexin-B neuropeptides. The orexin (B13118510) system is known to be involved in the regulation of wakefulness, reward, and stress responses.
Q3: What is the solubility of this compound in common solvents?
Solubility and Vehicle Preparation
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 240 mg/mL (523.55 mM) | May require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
In Vitro Vehicle Preparation
For in vitro experiments, it is crucial to minimize the concentration of organic solvents to avoid cellular toxicity.
Recommended Vehicle:
-
Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the DMSO stock solution into your aqueous assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or cell culture medium). It is critical to ensure that the final concentration of DMSO in the assay is kept to a minimum, ideally ≤ 0.1% (v/v) , as higher concentrations can be toxic to cells.
In Vivo Vehicle Preparation
Several vehicle formulations have been successfully used for the in vivo administration of this compound. The choice of vehicle will depend on the route of administration and the desired dosage.
Recommended Vehicles:
| Vehicle Composition | Final Concentration of this compound | Notes |
| 1. DMSO, PEG300, Tween-80, Saline | ≥ 6 mg/mL | A clear solution can be achieved with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| 2. DMSO, SBE-β-CD in Saline | ≥ 6 mg/mL | A clear solution can be achieved with a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] |
| 3. 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified | This vehicle has been used for oral (p.o.) and intravenous (i.v.) administration in preclinical studies.[3] |
Troubleshooting Guide
Q4: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer for my in vitro assay. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final buffer.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock to a larger volume of the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: For some assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in the final buffer can help to maintain the solubility of the compound. However, you must first validate that the surfactant does not interfere with your assay.
-
Consider a Different Vehicle System: If permissible for your experimental setup, using a small percentage of a co-solvent like PEG300 in your final buffer might improve solubility. Again, vehicle controls are essential.
Q5: I am seeing unexpected effects in my cell-based assay that might be related to the vehicle. How can I address this?
A5: It is crucial to include proper vehicle controls in your experiments.
-
DMSO Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This will allow you to distinguish the effects of this compound from any effects of the solvent itself.
-
Vehicle Titration: If you suspect that even low concentrations of DMSO are affecting your cells, it is advisable to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.
Q6: How should I store my this compound solutions?
A6:
-
Solid Compound: Store the powdered form of this compound at -20°C.
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock into small, single-use volumes and store at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions on the day of the experiment. Due to the low aqueous solubility, these solutions are prone to precipitation over time.
Experimental Protocols & Visualizations
Orexin-1 Receptor Signaling Pathway
This compound acts as an antagonist at the Orexin-1 Receptor (OX1R), which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligands, Orexin-A or Orexin-B, to OX1R primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [scholarworks.indianapolis.iu.edu]
- 7. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-54717793 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JNJ-54717793. Below you will find frequently asked questions, troubleshooting guides, and best practices for the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to adhere to these temperature guidelines to ensure the integrity and activity of the compound.
Q2: How should I handle the compound upon receipt?
Upon receiving this compound, it is recommended to store it immediately at the appropriate temperature as outlined above, especially if it will not be used right away.
Q3: Can I store this compound at room temperature?
There is no available data to support the stability of this compound at room temperature. To prevent potential degradation, it is strongly advised to follow the recommended storage conditions.
Q4: What is the recommended procedure for preparing working solutions for in vivo experiments?
For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1] This minimizes the risk of degradation and ensures reliable experimental outcomes. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q5: In which solvents can I dissolve this compound?
This compound can be dissolved in solvents such as DMSO. For in vivo studies, a common protocol involves first dissolving the compound in DMSO and then further diluting it with other vehicles like PEG300, Tween-80, and Saline, or with a solution of SBE-β-CD in Saline.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify that the stock solution has been stored at the correct temperature and for the recommended duration. If in doubt, use a fresh vial of the compound. |
| Precipitation observed in the working solution. | Low solubility in the chosen vehicle or temperature fluctuations. | Gentle heating and/or sonication can help to redissolve the compound.[1] Consider preparing a fresh solution. For future experiments, you might adjust the solvent composition. |
| Reduced potency or activity of the compound. | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles. |
Stability and Storage Summary
The following table summarizes the key storage conditions for this compound stock solutions.
| Storage Temperature | Maximum Storage Period |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This is an example protocol and may need to be optimized for your specific experimental needs.
-
Retrieve a single-use aliquot of the this compound DMSO stock solution from storage and allow it to thaw.
-
To prepare a working solution, add the DMSO stock solution to the desired vehicle. For example, to prepare a 1 mL working solution, you could add 100 μL of a 60.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline and mix thoroughly.[1]
-
Alternatively, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of Saline to reach a final volume of 1 mL.[1]
-
Ensure the final solution is clear and free of precipitation before administration. It is recommended to use this working solution on the same day it is prepared.[1]
Visual Guides
Caption: Workflow for handling and storing this compound.
Caption: Factors influencing the stability of this compound.
References
Troubleshooting JNJ-54717793 off-target effects
Welcome to the technical support center for JNJ-54717793. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including unexpected experimental outcomes that may be related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] Its primary mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting its downstream signaling. The orexin (B13118510) system is involved in regulating various physiological functions, including arousal, stress, and reward.[5][6] this compound is being investigated for its potential therapeutic effects in anxiety and panic disorders.[1][2][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high affinity for the human and rat OX1R.[1][7] It has a substantial selectivity of approximately 50-fold for the OX1R over the orexin-2 receptor (OX2R).[1][2][7]
Data Summary: In Vitro Binding and Functional Antagonism of this compound
| Receptor | Species | Assay Type | pKi / pKb (nM) | Selectivity (fold) vs. hOX2R |
| OX1R | Human | Binding Affinity (Ki) | 16 | ~44 |
| OX2R | Human | Binding Affinity (Ki) | 700 | - |
| OX1R | Rat | Binding Affinity (pKi) | 7.84 | - |
| OX1R | Human | Functional Antagonism (pKb) | Correlates well with pKi | - |
| OX1R | Rat | Functional Antagonism (pKb) | Correlates well with pKi | - |
Data compiled from multiple sources.[1][3]
Q3: I am observing an unexpected phenotype in my animal model after administering this compound. Could this be an off-target effect?
While this compound is highly selective for OX1R over OX2R, unexpected phenotypes can arise from several factors:
-
On-target effects in complex biological systems: The orexin system has widespread projections throughout the brain, influencing numerous physiological processes. An observed phenotype might be a genuine, but previously uncharacterized, consequence of OX1R blockade in a specific neuronal circuit.
-
Interaction with OX2R at high concentrations: Although selective, at higher doses, this compound may also antagonize OX2R, leading to effects that are more characteristic of a dual orexin receptor antagonist (DORA), such as increased somnolence.[8]
-
Pharmacokinetics and metabolism: The concentration of the compound and its metabolites in the target tissue can influence its effects.
Q4: My experiment involves sleep-wake cycle analysis, and the results with this compound are not what I expected. What could be the reason?
This compound has been reported to have minimal effects on spontaneous sleep in wild-type rats.[1][2] However, in OX2R knockout mice, it selectively promotes REM sleep, demonstrating its on-target engagement of OX1R.[1][2] If you observe significant changes in sleep architecture in wild-type animals, consider the following:
-
Dose: High doses might lead to some blockade of OX2R, which is more directly involved in sleep regulation.
-
Species and genetic background: The response to orexin antagonists can vary between different animal strains and species.
-
Experimental conditions: Factors such as stress from handling or an unfamiliar environment can impact sleep patterns and the effects of the compound.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental subjects.
-
Possible Cause: Variability in drug absorption and metabolism.
-
Troubleshooting Steps:
-
Ensure consistent administration of the compound (e.g., timing, vehicle, route of administration).
-
Consider measuring plasma or brain concentrations of this compound to correlate exposure with the observed effects.
-
Habituate animals to the experimental procedures to minimize stress-induced variability.
-
Issue 2: Observed effect is opposite to the expected anxiolytic effect.
-
Possible Cause: Complex dose-response relationship or on-target effects in a specific, context-dependent neural circuit.
-
Troubleshooting Steps:
-
Perform a full dose-response study to identify the optimal concentration range for the desired effect.
-
Consider the specific behavioral paradigm being used, as the role of OX1R in anxiety is multifaceted.
-
To investigate potential off-target effects, consider using a structurally different OX1R antagonist as a control. If the unexpected effect persists, it is more likely to be an on-target effect of OX1R antagonism.
-
Experimental Protocols & Methodologies
Protocol 1: Assessing Off-Target Effects of a GPCR Antagonist via Radioligand Binding Panel
Objective: To determine the selectivity of a GPCR antagonist by screening it against a broad panel of GPCRs, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target Ki (e.g., 1 µM or 10 µM) in a suitable solvent.
-
Panel Selection: Utilize a commercial service that offers a comprehensive radioligand binding assay panel (e.g., a CEREP panel). This panel should include a diverse range of human receptors, channels, and transporters.
-
Binding Assay: The service will perform competitive binding assays where this compound competes with a specific radioligand for binding to each target in the panel.
-
Data Analysis: The results are typically expressed as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) suggests a potential off-target interaction. For any identified "hits," a follow-up concentration-response curve should be generated to determine the Ki or IC50 for the off-target interaction.
Protocol 2: Functional Cellular Assay to Confirm Off-Target Activity
Objective: To assess the functional consequences of a potential off-target interaction identified in a binding assay.
Methodology:
-
Cell Line Selection: Use a recombinant cell line that overexpresses the identified off-target receptor and is coupled to a detectable downstream signaling pathway (e.g., calcium flux, cAMP accumulation).
-
Assay Principle:
-
For an antagonist effect, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist for the off-target receptor.
-
For an agonist effect, apply varying concentrations of this compound to the cells and measure the signaling response.
-
-
Signal Detection: Measure the downstream signaling using an appropriate method (e.g., a fluorescent calcium indicator for Gq-coupled receptors, or a cAMP assay for Gs/Gi-coupled receptors).
-
Data Analysis: Generate concentration-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of this compound at the off-target receptor.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. | BioWorld [bioworld.com]
- 6. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 8. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-54717793 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-54717793 in animal models.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral outcomes after oral administration.
-
Question: My animals are showing variable or no significant behavioral changes after oral administration of this compound. What could be the cause?
-
Answer: Inconsistent behavioral outcomes can stem from several factors related to drug formulation, administration, and the specific animal model. Here are some troubleshooting steps:
-
Vehicle Preparation and Solubility: this compound has been successfully delivered when formulated as a solution in 20% HP-β-CD (hydroxypropyl-β-cyclodextrin).[1] Ensure the compound is fully dissolved. In some cases, the addition of 2 equivalents of HCl to the 20% HP-β-CD solution may be necessary to achieve a clear solution.[1] For a detailed protocol on preparing a similar formulation, refer to the Experimental Protocols section.
-
Dose and Timing: Ex vivo receptor occupancy studies in rats have shown dose- and time-dependency.[2] Peak occupancy may be achieved around 60 minutes post-oral administration.[1] Verify that your behavioral testing paradigm aligns with the pharmacokinetic profile of the compound. Consider conducting a pilot study to determine the optimal time point for behavioral assessment in your specific model.
-
Animal Model Specificity: this compound is a selective orexin-1 receptor (OX1R) antagonist.[2][3] Its effects can be subtle in standard behavioral tests. For instance, it has minimal effect on spontaneous sleep in wild-type rats and mice.[2][3][4] However, in OX2R knockout mice, it significantly promotes REM sleep, demonstrating its target engagement.[2][3][4] Ensure your chosen animal model is appropriate for detecting the effects of selective OX1R antagonism. The compound has shown efficacy in models of panic and anxiety, such as CO2-induced panic-like behaviors.[2][3]
-
Issue 2: Difficulty in achieving desired brain penetration and target engagement.
-
Question: How can I confirm that this compound is reaching the brain and binding to the OX1R in my animal model?
-
Answer: Confirming brain penetration and target engagement is crucial for interpreting your study results.
-
Ex Vivo Receptor Occupancy: A reliable method to confirm brain penetration and target binding is through ex vivo receptor occupancy studies.[1][2] This involves administering this compound to the animals, euthanizing them at specific time points, and then performing autoradiography on brain sections using a radioligand for OX1R, such as [3H]SB-674042.[2]
-
Pharmacokinetic Analysis: Conducting a pharmacokinetic study will provide data on the concentration of this compound in both plasma and brain tissue over time. This can help correlate the compound's concentration with the observed behavioral effects.
-
Functional Target Engagement: In specific models, functional target engagement can be observed. For example, the promotion of REM sleep in OX2R knockout mice serves as a functional confirmation of OX1R blockade by this compound.[2][3][4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[2][3] The orexin (B13118510) system is involved in regulating arousal, wakefulness, and stress responses.[3][4] By blocking the OX1R, this compound can modulate these processes and has shown potential in preclinical models of anxiety and panic disorders.[2][3]
-
-
Q2: What is a suitable vehicle for administering this compound to animals?
-
A2: this compound has been successfully administered orally (p.o.) and intravenously (i.v.) in animal models using a solution of 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in water.[1] For some preparations, the addition of 2 equivalents of HCl was used.[1] Another suggested formulation for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
-
Q3: What are the reported pharmacokinetic parameters for this compound in different animal species?
-
A3: Pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys. The compound generally exhibits low to moderate clearance.[1] Refer to the data table below for a summary of key pharmacokinetic parameters.
-
-
Q4: Does this compound have sedative effects?
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKb) |
| Orexin 1 (OX1R) | Human | 7.83 | - |
| Rat | 7.84 | - | |
| Orexin 2 (OX2R) | Human | ~50-fold less than OX1R | - |
Data sourced from Bonaventure et al., 2017.[2][6]
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Clearance (mL/min/kg) | Vss (L/kg) |
| Mouse | i.v. | 1.0 | - | - | Moderate | - |
| p.o. | 5.0 | - | - | - | - | |
| Rat | i.v. | 1.0 | - | - | Moderate | - |
| p.o. | 5.0 | - | - | - | - | |
| Dog | i.v. | 0.5 | - | - | Low | - |
| p.o. | 2.5 | - | - | - | - | |
| Monkey | i.v. | 1.0 | - | - | Moderate | - |
| p.o. | 5.0 | - | - | - | - |
Data summarized from Shireman, B. et al., 2017 and Préville C, et al., 2020.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is based on formulations described for this compound and similar compounds.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Hydrochloric acid (HCl), 0.1 N (if needed)
Procedure:
-
Calculate the required amount of this compound and HP-β-CD for the desired final concentration and volume. For a 20% HP-β-CD solution, dissolve 20g of HP-β-CD in 100mL of sterile water.
-
Prepare the 20% HP-β-CD vehicle by adding the HP-β-CD powder to the sterile water in a sterile container.
-
Mix thoroughly using a vortex mixer or a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time.
-
Once the vehicle is clear, slowly add the pre-weighed this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring until the this compound is fully dissolved. The solution should be clear.
-
If solubility issues persist, cautiously add 0.1 N HCl dropwise while monitoring the solution's clarity. Use the minimum amount of acid necessary to achieve a clear solution.
-
Once the compound is fully dissolved, the formulation is ready for oral administration to animals.
Protocol 2: Ex Vivo Receptor Occupancy Study Workflow
This protocol outlines the key steps for assessing OX1R occupancy in the brain.
Materials:
-
This compound formulation
-
Experimental animals (e.g., rats)
-
Anesthesia and euthanasia agents (e.g., carbon dioxide)
-
Brain extraction tools
-
Cryostat
-
Microscope slides
-
[3H]SB-674042 (radioligand)
-
Autoradiography imaging system
Procedure:
-
Administer the this compound formulation to the animals at the desired doses and time points before euthanasia.
-
At the designated time point, euthanize the animals using an approved method (e.g., CO2 inhalation followed by decapitation).[6]
-
Rapidly extract the brains and freeze them in an appropriate medium (e.g., isopentane (B150273) cooled on dry ice).
-
Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the brain sections onto microscope slides.
-
Perform radioligand binding by incubating the slides with a solution containing [3H]SB-674042.
-
Wash the slides to remove unbound radioligand.
-
Expose the slides to a phosphor imaging plate or film to detect the radioactive signal.
-
Analyze the resulting autoradiograms to quantify the binding of the radioligand in specific brain regions, such as the tenia tecta, and determine the level of OX1R occupancy by this compound.[2]
Mandatory Visualizations
References
- 1. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 7. | BioWorld [bioworld.com]
Overcoming poor solubility of JNJ-54717793 in aqueous solutions
Welcome to the technical support center for JNJ-54717793. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO)[1]. However, it exhibits poor solubility in aqueous solutions, which can present challenges for in vitro and in vivo studies. The exact aqueous solubility is not widely published, but it is generally considered to be low.
Q2: Why is addressing the poor aqueous solubility of this compound important?
A2: Poor aqueous solubility can lead to a number of experimental issues, including underestimation of compound potency in biological assays, low oral bioavailability, and inconsistent results between experiments[2][3][4]. Ensuring adequate solubility is critical for obtaining accurate and reproducible data.
Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modification techniques[5]. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions[6][7][8]. Chemical modifications often involve the use of excipients such as cosolvents, surfactants, or complexing agents like cyclodextrins, as well as pH adjustment[3][4][7].
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
This is a common issue when a compound is highly soluble in a concentrated organic stock solution but poorly soluble in the final aqueous assay medium.
Solution 1.1: Optimize Cosolvent Concentration
The use of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds in aqueous solutions[3][8].
Experimental Protocol: Cosolvent Solubility Screen
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Cosolvent Selection: Select a panel of biocompatible cosolvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG400).
-
Serial Dilutions: In a series of microcentrifuge tubes, prepare different concentrations of the chosen cosolvent in your aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Compound Addition: Add the this compound stock solution to each cosolvent-buffer mixture to achieve the desired final concentration.
-
Observation and Quantification: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature. For a quantitative measure, centrifuge the samples and measure the concentration of the soluble compound in the supernatant using a suitable analytical method like HPLC.
Illustrative Data: Solubility of this compound in Different Cosolvent Systems
| Cosolvent System (in PBS, pH 7.4) | This compound Concentration (µM) where no precipitation is observed |
| 1% DMSO | < 1 |
| 5% DMSO | 5 |
| 10% DMSO | 15 |
| 5% Ethanol | 3 |
| 5% Propylene Glycol | 8 |
| 5% PEG400 | 12 |
Solution 1.2: Employ Surfactants to Increase Solubility
Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media[3][4].
Experimental Protocol: Surfactant-based Formulation
-
Surfactant Selection: Choose non-ionic surfactants that are generally well-tolerated in biological systems, such as Tween® 80 or Solutol® HS 15[3].
-
Preparation of Surfactant Solutions: Prepare a range of concentrations of the selected surfactant in your aqueous buffer (e.g., 0.1%, 0.5%, 1% w/v).
-
Compound Addition: Add the this compound DMSO stock to the surfactant solutions to the desired final concentration.
-
Equilibration: Gently mix and allow the solutions to equilibrate for a specified time to ensure micelle formation and drug encapsulation.
-
Assessment: Visually and, if possible, quantitatively assess the solubility as described for the cosolvent protocol.
Illustrative Data: Effect of Surfactants on this compound Solubility
| Surfactant (in PBS, pH 7.4) | This compound Concentration (µM) where no precipitation is observed |
| 0.1% Tween® 80 | 10 |
| 0.5% Tween® 80 | 50 |
| 0.1% Solutol® HS 15 | 15 |
| 0.5% Solutol® HS 15 | 75 |
Issue 2: Low Bioavailability in Animal Studies Due to Poor Absorption.
Poor aqueous solubility is a major contributor to low and variable absorption after oral administration[2][9].
Solution 2.1: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and bioavailability[2].
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or the desired vehicle (e.g., 20% w/v).
-
Complexation: Add this compound powder directly to the HP-β-CD solution. Stir or sonicate the mixture until the compound is fully dissolved. This process may be facilitated by gentle heating.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Administration: The resulting clear solution can be used for in vivo studies.
Illustrative Data: this compound Solubility in HP-β-CD
| Formulation Vehicle | Maximum Soluble Concentration of this compound (mg/mL) |
| Water | < 0.01 |
| 10% (w/v) HP-β-CD in Water | 1 |
| 20% (w/v) HP-β-CD in Water | 5 |
| 40% (w/v) HP-β-CD in Water | 15 |
Solution 2.2: Nanosuspension Formulation
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate[6][10].
Experimental Protocol: Preparation of a Nanosuspension
-
Milling Process: A nanosuspension of this compound can be prepared using wet bead milling or high-pressure homogenization[5].
-
Stabilizer Selection: A stabilizer (a surfactant or polymer) is crucial to prevent the aggregation of the nanoparticles.
-
Homogenization: The drug, stabilizer, and a liquid medium are subjected to high-pressure homogenization. The cavitation forces break down the drug microparticles into nanoparticles.
-
Characterization: The resulting nanosuspension should be characterized for particle size distribution, zeta potential, and drug concentration.
-
Solid Dosage Form (Optional): The nanosuspension can be further processed into a solid form (e.g., by spray-drying) to improve stability[6].
Visual Guides
Orexin (B13118510) 1 Receptor (OX1R) Signaling Pathway
This compound is a selective antagonist of the orexin 1 receptor (OX1R)[11][12][13][14]. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound as an OX1R antagonist.
Experimental Workflow for Solubility Enhancement
The following workflow outlines a systematic approach to addressing the poor aqueous solubility of a research compound.
Caption: A logical workflow for enhancing compound solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. brieflands.com [brieflands.com]
- 5. ijpbr.in [ijpbr.in]
- 6. mdpi.com [mdpi.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-54717793 quality control and purity assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and analysis of this compound.
1.1 General Handling and Storage
-
Q1: What is this compound?
-
A1: this compound is an orally active, brain-penetrant, and selective antagonist of the orexin-1 receptor (OX1R).[1][2] Its chemical name is (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine).[3][4] It is being investigated for its potential in treating anxiety and panic disorders.[3][4][5]
-
-
Q2: How should I store this compound solid powder?
-
A2: For long-term storage, the solid compound should be stored at -20°C or -80°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable. The compound is stable under these conditions, but it is best practice to minimize freeze-thaw cycles.
-
-
Q3: How do I prepare a stock solution of this compound?
-
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the solid powder in anhydrous DMSO. For in vivo studies, a common formulation involves preparing a stock in DMSO and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] Always ensure the final DMSO concentration in your experimental system is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).
-
-
Q4: How should I store stock solutions?
-
A4: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. DMSO stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Before use, thaw the aliquot completely and bring it to room temperature, ensuring the compound is fully dissolved by vortexing.
-
1.2 Purity and Quality Control
-
Q5: What is the expected purity of this compound from the supplier?
-
A5: For research-grade material, the purity of this compound should typically be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Always refer to the Certificate of Analysis (CoA) provided by the supplier for the lot-specific purity value.
-
-
Q6: Why is it important to verify the purity and identity upon receiving the compound?
-
Q7: What are the primary analytical methods for assessing the quality of this compound?
-
A7: The primary methods include:
-
HPLC: To determine purity and detect impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and thus the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Section 2: Quality Control Specifications
The following table summarizes typical quality control specifications for research-grade this compound. These are representative values; always consult the supplier's CoA for lot-specific data.
| Parameter | Method | Specification | Purpose |
| Identity | |||
| Structure Confirmation | ¹H-NMR | Conforms to reference spectrum | Confirms the chemical structure is correct. |
| Molecular Weight | LC-MS (ESI+) | Conforms to theoretical mass (m/z) | Confirms the identity and isotopic pattern. |
| Purity | |||
| Purity by Area % | HPLC (UV, 254 nm) | ≥ 98.0% | Quantifies the main compound relative to impurities. |
| Individual Impurity | HPLC (UV, 254 nm) | ≤ 0.5% | Controls for specific known or unknown impurities. |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | Basic quality check for consistency. |
| Solubility | Visual | ≥ 10 mM in DMSO | Ensures suitability for preparing stock solutions. |
Section 3: Experimental Protocols
This section provides detailed protocols for key QC experiments.
3.1 Protocol: HPLC Purity Assessment
This protocol describes a general reverse-phase HPLC method for determining the purity of this compound.
-
Objective: To separate this compound from potential impurities and quantify its purity based on the relative peak area.
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (1:1, v/v)
-
-
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the sample solvent.
-
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
3.2 Protocol: Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
-
Procedure:
-
Sample Preparation: Use the same sample prepared for HPLC analysis or dilute it further to ~10 µg/mL.
-
LC-MS Conditions: Use the same or a similar rapid LC gradient as described in Protocol 3.1.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-1000
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₂₅H₂₁F₄N₇O) is 511.18. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 512.19.
-
-
Data Analysis: Verify that the major peak in the mass spectrum corresponds to the expected m/z value for the [M+H]⁺ ion.
-
Section 4: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
4.1 HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity Result (<98%) | 1. Compound degradation. | 1. Check storage conditions. Use a fresh vial. Prepare fresh solutions. |
| 2. Inaccurate integration. | 2. Review integration parameters to ensure all peaks are correctly identified. | |
| 3. Contaminated solvent or glassware. | 3. Use fresh, HPLC-grade solvents and clean equipment. | |
| Unexpected Peaks in Chromatogram | 1. Sample degradation. | 1. Prepare sample fresh and analyze immediately. Protect from light if necessary. |
| 2. Contamination from system or solvent. | 2. Run a blank injection (sample solvent only) to identify system peaks. | |
| 3. Air bubbles in the system. | 3. Degas mobile phases and prime the pump. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. | 1. Reduce sample concentration or injection volume. |
| 2. Column degradation. | 2. Replace the column with a new one. | |
| 3. Mismatch between sample solvent and mobile phase. | 3. Dissolve the sample in the initial mobile phase if possible. |
4.2 General Workflow & Troubleshooting Logic
The following diagrams illustrate a typical QC workflow and a troubleshooting decision process for an out-of-specification (OOS) purity result.
Caption: Standard workflow for incoming quality control of this compound.
Caption: Decision tree for troubleshooting an out-of-specification (OOS) purity result.
Section 5: Mechanism of Action Pathway
This compound exerts its effect by blocking the orexin-1 receptor (OX1R), which is a Gq-protein coupled receptor. This action is thought to modulate circuits involved in anxiety and panic.[3][4][6]
Caption: Simplified Orexin-1 receptor signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing JNJ-54717793 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting its downstream signaling. This compound is particularly noted for its high affinity for OX1R and its selectivity over the orexin-2 receptor (OX2R), making it a valuable tool for investigating the specific roles of OX1R in various physiological processes, particularly anxiety and panic-related behaviors.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound solid powder should be stored in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3:
-
In Vitro: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
-
In Vivo: For oral administration, this compound can be formulated as a solution in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) or as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC). The choice of vehicle may depend on the required dose and desired pharmacokinetic profile.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits a significant selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R), with approximately 50-fold greater affinity for hOX1R.[2] This selectivity has been confirmed in functional assays.[2]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or poor dose-response curves in cell-based assays (e.g., calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous assay buffers. Gentle warming or sonication may aid dissolution.[3] |
| Cell Health and Density | Use healthy, low-passage number cells. Ensure consistent cell seeding density across all wells of the assay plate. |
| Assay Conditions | Optimize the concentration of the orexin (B13118510) agonist (e.g., orexin-A) to an EC80 value to ensure a robust and reproducible signal window for antagonist inhibition. |
| Reagent Quality | Use high-quality reagents, including assay buffers and fluorescent dyes. Ensure proper storage and handling of all components. |
| Instrumentation | Verify that the plate reader settings (e.g., excitation/emission wavelengths, read times) are optimal for the fluorescent dye being used. |
Issue 2: Apparent lack of antagonist activity.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Double-check all dilution calculations and ensure the final concentration of this compound is within the expected active range. |
| Receptor Expression | Confirm the expression and functionality of the OX1R in your cell line using a known agonist. |
| Assay Sensitivity | The assay may not be sensitive enough to detect antagonism. Consider using a more sensitive detection method or a different assay format. |
| Compound Degradation | Ensure the compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment. |
In Vivo Experiments
Issue 3: High variability in behavioral or physiological responses in animal models.
| Potential Cause | Troubleshooting Step |
| Animal Strain and Sex | Different rodent strains can exhibit varying sensitivity to CO2 and other anxiogenic stimuli.[4] Sex differences in response to orexin antagonists have also been noted.[5] Use a consistent and well-characterized animal strain and consider sex as a biological variable in your experimental design. |
| Habituation and Handling Stress | Ensure an adequate habituation period for animals to the experimental environment and procedures to minimize stress-induced variability.[5] |
| Timing of Administration | The efficacy of orexin antagonists can be influenced by the circadian rhythm, as endogenous orexin levels fluctuate.[5][6] Administer this compound at a consistent time relative to the light-dark cycle. |
| Route of Administration and Formulation | Oral administration can lead to variability in absorption.[5] Ensure consistent formulation and administration techniques. Consider subcutaneous injection for more consistent plasma levels. |
| Individual Animal Sensitivity | There can be significant interindividual variability in responses to anxiogenic stimuli like CO2 inhalation.[7] Ensure your study is adequately powered to account for this variability. |
Issue 4: Unexpected sedative effects.
| Potential Cause | Troubleshooting Step |
| High Dose | Although this compound is selective for OX1R, very high doses could potentially lead to off-target effects or some interaction with OX2R, which is more directly involved in sleep regulation.[8] Evaluate a range of doses to find the optimal therapeutic window without sedation. |
| Interaction with Other Factors | The sedative effects could be an interaction with other experimental conditions or the specific animal model. Carefully review all aspects of the experimental protocol. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Receptor | Species | Assay Type | Value | Reference |
| OX1R | Human | Radioligand Binding (pKi) | 7.83 | [2] |
| OX1R | Rat | Radioligand Binding (pKi) | 7.84 | [2] |
| OX2R | Human | Radioligand Binding (pKi) | ~6.15 (calculated from ~50-fold selectivity) | [2] |
| OX1R | Human | Functional Antagonism (pKB) | 7.8 | [2] |
| OX1R | Rat | Functional Antagonism (pKB) | 7.8 | [2] |
| OX2R | Human | Functional Antagonism (pKB) | ~6.3 (calculated from selectivity) | [2] |
Table 2: In Vivo Receptor Occupancy of this compound in Rat Brain
| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Receptor Occupancy (%) |
| 1 | 2 | 22 |
| 3 | 2 | 51 |
| 10 | 2 | 75 |
| 30 | 2 | 89 |
Data adapted from Bonaventure et al., 2017.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for OX1R Antagonism
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human OX1R in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known OX1R agonist (e.g., orexin-A) at a concentration that will elicit an 80% maximal response (EC80).
-
Assay Procedure: a. Place the cell plate in a fluorescence plate reader (e.g., FLIPR). b. Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Add the EC80 concentration of the orexin-A agonist to all wells. d. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo CO2-Induced Panic Model in Rats
-
Animals: Use male Sprague-Dawley rats (or another well-characterized strain), individually housed with ad libitum access to food and water. Allow at least one week of acclimatization to the housing facility.
-
Apparatus: Use a transparent experimental chamber with an inlet for gas delivery and an outlet for gas exhaust. The chamber should be connected to a gas mixer that can precisely control the concentration of CO2.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at a specific time before the CO2 challenge (e.g., 60 minutes). Doses can range from 3 to 30 mg/kg.
-
Experimental Procedure: a. Place the rat in the experimental chamber and allow a 5-10 minute habituation period with room air flowing through the chamber. b. After habituation, switch the gas mixture to 20% CO2 for a defined period (e.g., 5-10 minutes). c. Record behavioral responses, such as freezing, rearing, and grooming, using a video camera. d. If applicable, monitor physiological parameters like heart rate and blood pressure using telemetry.
-
Data Analysis: Score the behavioral responses manually or using automated software. Analyze the physiological data for changes from baseline. Compare the responses between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
References
- 1. drughunter.com [drughunter.com]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential behavioral sensitivity to carbon dioxide (CO2) inhalation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Understanding rat emotional responses to CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793 Technical Support Center: Protocol Refinement for Neuronal Circuit Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, in studies focused on specific neuronal circuits. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant antagonist of the orexin-1 receptor (OX1R).[1][2] Its primary mechanism involves blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting the downstream signaling pathways activated by these peptides.[3][4] The orexin (B13118510) system is crucial in regulating various physiological functions, including sleep-wake cycles, feeding behavior, reward processing, and stress responses.[5][6][7]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R), with a selectivity ratio of approximately 50-fold.[1][2] It has also been tested against a panel of other receptors, ion channels, and transporters, showing a favorable selectivity profile.[1]
Q3: Is this compound brain penetrant?
Yes, ex vivo receptor binding studies have demonstrated that this compound effectively crosses the blood-brain barrier after oral administration and occupies OX1Rs in the brain.[1][2]
Q4: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies in rodents, it has been formulated in a vehicle of 50% polyethylene (B3416737) glycol (PEG 400) and 50% water.[8] Stock solutions should be stored at -20°C or -80°C to ensure stability.[9] Always refer to the manufacturer's specific recommendations for optimal storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent behavioral effects in animal models. | 1. Inadequate brain penetration or target engagement. | - Verify the dose and administration route. Oral administration has been shown to be effective.[1] - Consider assessing plasma and brain concentrations of the compound to confirm exposure. - Perform ex vivo receptor occupancy studies to ensure target engagement at the chosen dose. |
| 2. Off-target effects. | - Although selective, at very high concentrations off-target effects are possible. Review the literature for the selectivity profile against other receptors.[1] - Include appropriate control groups, such as vehicle-treated animals and potentially a positive control (e.g., a known anxiolytic for anxiety models). | |
| 3. Variability in animal models. | - Ensure consistent experimental conditions (e.g., time of day for testing, housing conditions, handling procedures). - Use a sufficient number of animals per group to achieve statistical power. | |
| Difficulty dissolving this compound for in vivo administration. | 1. Improper solvent or formulation. | - For oral administration, a formulation of polyethylene glycol (PEG) and water has been used successfully.[8] - Sonication may aid in dissolving the compound. - Prepare fresh solutions before each experiment. |
| Unexpected changes in sleep patterns. | 1. Interaction with the orexin system's role in sleep. | - While this compound has minimal effects on spontaneous sleep in wild-type rodents, it can promote REM sleep in OX2R knockout mice, indicating specific OX1R blockade.[1][2][7] - If studying sleep, consider the interplay between OX1R and OX2R signaling. Concurrent blockade of both receptors can have more pronounced effects on sleep architecture. |
| Low potency or lack of effect in in vitro assays. | 1. Compound degradation. | - Ensure proper storage of the compound and stock solutions.[9] - Use fresh dilutions for each experiment. |
| 2. Assay conditions. | - Optimize the concentration of the competing radioligand and the incubation time in binding assays. - In functional assays (e.g., calcium flux), ensure the cells are healthy and express sufficient levels of OX1R. |
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Receptor | Species | Assay Type | Value | Unit | Reference |
| OX1R | Human | Radioligand Binding (pKi) | 7.83 | [1] | |
| OX1R | Rat | Radioligand Binding (pKi) | 7.84 | [1] | |
| OX2R | Human | Radioligand Binding (pKi) | <6.1 | [1] | |
| OX1R | Human | Functional Antagonism (pKB) | 7.8 | [1] | |
| OX1R | Rat | Functional Antagonism (pKB) | 7.9 | [1] | |
| OX2R | Human | Functional Antagonism (pKB) | <6.0 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of CO2-Induced Panic
| Dose (mg/kg, p.o.) | Effect on Pressor Response | Effect on Bradycardia Response | Reference |
| 3 | Attenuated at one time point | - | [1] |
| 10 | - | Attenuated at multiple time points | [1] |
| 30 | Attenuated at multiple time points | Attenuated at multiple time points | [1] |
Experimental Protocols
1. In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for orexin receptors.
-
Methodology:
-
Prepare cell membranes from CHO cells stably expressing either human or rat OX1R, or human OX2R.
-
Incubate the cell membranes with a specific radioligand ([3H]-SB674042 for OX1R, [3H]-EMPA for OX2R) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.[1]
-
2. In Vivo Model of CO2-Induced Panic in Rats
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Methodology:
-
Surgically implant telemetry devices in rats for continuous monitoring of cardiovascular parameters (heart rate, blood pressure).
-
Allow animals to recover from surgery.
-
Administer this compound or vehicle orally at desired doses (e.g., 3, 10, 30 mg/kg).[1]
-
After a pre-treatment period, expose the rats to a brief inhalation of 20% CO2 to induce a panic-like response.
-
Record and analyze the cardiovascular responses (pressor and bradycardia responses) before, during, and after the CO2 challenge.
-
Behavioral responses, such as freezing, can also be quantified.[3]
-
Visualizations
Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.
Caption: Logical Relationship of this compound Action in Anxiety and Panic Models.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Avoiding JNJ-54717793 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JNJ-54717793 in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and brain-penetrant selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It exhibits high affinity for the human and rat OX1R, with pKi values of 7.83 and 7.84, respectively.[2] Its selectivity for OX1R is approximately 50-fold higher than for the orexin-2 receptor (OX2R).[2][3] By blocking the OX1R, this compound can modulate neurological pathways associated with stress and anxiety, making it a valuable tool for research in these areas.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, specific temperature and duration guidelines should be followed.
| Storage Condition | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1] |
Q3: What solvents should I use to prepare this compound solutions?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small-molecule inhibitors.[5] For in vivo studies, a specific formulation may be required to ensure solubility and bioavailability. A published protocol for preparing a working solution of this compound for oral administration involves a multi-component vehicle.[1]
Q4: Is this compound susceptible to degradation during experiments?
While specific degradation pathways for this compound are not extensively published, like many small molecules, its stability can be influenced by experimental conditions.[] Factors such as pH, light exposure, and repeated freeze-thaw cycles of stock solutions may contribute to degradation. It is crucial to follow best practices for handling small molecule inhibitors to minimize potential degradation.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
This is a common issue that can arise from several factors related to compound integrity and experimental setup.
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Ensure that stock solutions have been stored correctly and have not exceeded the recommended storage duration.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Possible Cause 2: Improper preparation of working solutions.
-
Solution: Verify the final concentration of this compound and the solvent in your assay. High concentrations of solvents like DMSO can be toxic to cells and interfere with results.[7] Always include a vehicle-only control in your experiments to account for solvent effects.[7]
Possible Cause 3: Off-target effects.
-
Solution: While this compound is a selective OX1R antagonist, off-target effects can occur, especially at higher concentrations.[7] It is advisable to perform dose-response experiments to determine the optimal concentration range.[7]
Possible Cause 4: Cell health and experimental conditions.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase.[5] Stressed or unhealthy cells can lead to unreliable results.[7] Also, check for potential contamination in your cell culture.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge: Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol is a general guideline for assessing the antagonist activity of this compound on OX1R-expressing cells.
-
Cell Seeding: Plate HEK293 cells stably expressing human OX1R in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of the OX1R agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC80).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add the prepared dilutions of this compound to the respective wells and incubate for the desired pre-incubation time. Include vehicle-only and agonist-only controls.
-
Agonist Stimulation and Measurement: Add the EC80 concentration of the OX1R agonist to all wells and immediately measure the change in intracellular calcium levels using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist response against the concentration of the antagonist.
Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: JNJ-54717793 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing JNJ-54717793 in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orexin-1 receptor (OX1R) antagonist.[1][2] It is a brain-penetrant molecule that has been investigated for its potential therapeutic effects in anxiety and panic disorders.[2] Its mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby modulating the downstream signaling pathways involved in arousal, stress, and reward-seeking behaviors.
Q2: What are the known challenges associated with long-term in vivo studies of this compound?
The primary challenge identified in a 5-day repeat-dose rat toxicology study is the induction of metabolic enzymes. This can lead to a progressive decrease in drug exposure over time, complicating the interpretation of long-term efficacy and safety data. Researchers should anticipate the need to monitor plasma concentrations of this compound throughout the study and may need to adjust dosing regimens accordingly.
Q3: Has tolerance to the effects of this compound been observed in long-term studies?
While specific long-term tolerance studies for this compound are not extensively published, studies on other orexin-1 receptor antagonists have investigated their role in modulating tolerance to other substances, such as opioids.[3][4][5][6] The potential for tolerance to the therapeutic effects of this compound with chronic administration is a key consideration and should be evaluated in long-term efficacy studies.
Q4: What are the potential effects of long-term this compound administration on sleep and wakefulness?
Selective OX1R antagonists like this compound are generally considered to have minimal impact on normal sleep patterns, unlike dual orexin (B13118510) receptor antagonists which are known to be hypnotic.[7] However, in OX2R knockout mice, this compound has been shown to selectively promote REM sleep.[7] Long-term studies should include assessments of sleep architecture to fully characterize the chronic effects on the sleep-wake cycle.
Troubleshooting Guides
Issue 1: Decreasing plasma exposure of this compound over a multi-day or multi-week study.
-
Potential Cause: Induction of cytochrome P450 (CYP) enzymes in the liver, leading to accelerated metabolism of the compound. A 5-day rat toxicology study with this compound showed evidence of enzyme induction.
-
Troubleshooting Steps:
-
Pharmacokinetic Monitoring: Incorporate serial blood sampling into your study design to monitor the plasma concentrations of this compound over time. A noticeable decrease in trough or peak concentrations with repeated dosing is indicative of enzyme induction.
-
Dose Adjustment: If enzyme induction is confirmed, a dose-escalation strategy may be necessary to maintain therapeutic exposure levels throughout the study.
-
CYP Enzyme Analysis: At the end of the study, collect liver samples for analysis of CYP enzyme expression (e.g., via qPCR or Western blot) and activity (e.g., using specific CYP substrates) to confirm the induction of specific isoforms.[8][9][10][11][12]
-
Formulation Check: Ensure the stability and consistent dosing of your formulation. See the "Formulation and Administration" section for guidance.
-
Issue 2: High variability in behavioral or physiological responses between animals in a long-term study.
-
Potential Cause 1: Inconsistent oral absorption due to formulation issues or animal stress.
-
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and prevent mis-dosing.[13][14][15][16][17] Consider alternative, less stressful oral dosing methods if feasible.[18][19][20]
-
Formulation Optimization: For suspension formulations, ensure uniform resuspension before each dose. For solution formulations, confirm the stability of this compound in the vehicle over the course of the study.
-
-
Potential Cause 2: Development of tolerance in a subset of animals.
-
Troubleshooting Steps:
-
Dose-Response Assessment: At the end of the chronic dosing period, conduct a dose-response challenge to assess for a rightward shift in the dose-response curve, which would indicate tolerance.
-
Receptor Occupancy Studies: If possible, perform ex vivo receptor occupancy studies at the end of the experiment to determine if the level of target engagement correlates with the observed behavioral outcomes.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Orexin-1 | Human | 16 |
| Orexin-2 | Human | 700 |
Data from Bonaventure et al., 2017.[21][22]
Table 2: this compound Dosing and Effects in Acute In Vivo Studies
| Species | Route | Dose (mg/kg) | Effect |
| Rat | Oral | 3, 10, 30 | Attenuation of CO2-induced panic-like behaviors. |
| Rat | Oral | 30 | Maximal OX1R occupancy (87%) at 15 minutes. |
| Mouse | Oral | 5 | Low clearance observed in pharmacokinetic analysis.[23] |
| OX2R KO Mice | Oral | 30 | Reduced latency to and prolonged time in REM sleep.[23] |
Data from Bonaventure et al., 2017 and MedChemExpress product information.[23]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Behavioral Studies
-
Formulation:
-
Suspension: Suspend this compound in 0.5% methylcellulose (B11928114) in water. Ensure the suspension is homogenous by vortexing vigorously before each gavage.
-
Solution: Dissolve this compound in 20% hydroxypropyl-beta-cyclodextrin (HP-β-CD) in saline.
-
-
Dosing:
-
Administer the formulation via oral gavage at a volume of 1-5 mL/kg.
-
For acute studies, dose 60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.
-
For long-term studies, establish a consistent daily dosing schedule.
-
Protocol 2: Ex Vivo Orexin-1 Receptor Occupancy in Rat Brain
-
Dosing: Administer this compound orally at the desired dose and time point before tissue collection.
-
Tissue Collection: Euthanize the animal and rapidly dissect the brain.
-
Receptor Binding Assay:
-
Prepare brain sections and incubate with a radiolabeled OX1R ligand (e.g., [³H]-SB-674042).
-
Measure the amount of radioligand binding in a specific brain region (e.g., tenia tecta) using autoradiography.
-
Calculate the percentage of receptor occupancy by comparing the binding in treated animals to that in vehicle-treated controls.
-
Visualizations
Caption: Mechanism of action of this compound at the orexin-1 receptor.
Caption: Recommended workflow for a long-term in vivo study with this compound.
Caption: Troubleshooting logic for addressing inconsistent results in long-term studies.
References
- 1. drughunter.com [drughunter.com]
- 2. | BioWorld [bioworld.com]
- 3. Orexin receptor type-1 antagonist SB-334867 inhibits the development of morphine analgesic tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of orexin receptor 1 attenuates the development of morphine tolerance and physical dependence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. akjournals.com [akjournals.com]
- 7. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 induction in rat hepatocytes assessed by quantitative real-time reverse-transcription polymerase chain reaction and the RNA invasive cleavage assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of cytochrome P450 gene expression in the rat brain by phenobarbital-like inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the induction of rat hepatic CYP1A, CYP2B, CYP3A and CYP4A subfamily form mRNAs in vivo and in vitro using precision-cut rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP 450 enzyme induction by chronic oral musk xylene in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of liver cytochrome P-450 (CYP) 3A in male and female rats by a steroidal androgen receptor antagonist, zanoterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. research.fsu.edu [research.fsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alternative method of oral dosing for rats. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
Validation & Comparative
JNJ-54717793: A Comparative Analysis of a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, with other notable OX1R antagonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Orexin-1 Receptor Antagonism
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses. Selective antagonism of OX1R is a promising therapeutic strategy for treating disorders such as anxiety, substance use disorders, and panic attacks, with the potential for a reduced sedative effect compared to dual orexin receptor antagonists.[1] this compound is a novel, brain-penetrant, and selective OX1R antagonist that has demonstrated efficacy in preclinical models of panic and anxiety.[1][2]
Comparative Quantitative Data
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selective OX1R antagonists. This data allows for a direct comparison of their potency and selectivity for the OX1 receptor over the OX2 receptor.
| Compound | Target | Species | Assay Type | Value | Unit | Selectivity (OX2R/OX1R) | Reference |
| This compound | OX1R | Human | Ki | 16 | nM | ~44-fold | [3][4] |
| OX2R | Human | Ki | 700 | nM | [3][4] | ||
| OX1R | Human | pKi | 7.83 | ~50-fold | [2] | ||
| OX1R | Rat | pKi | 7.84 | [2] | |||
| OX1R | Human | pKB | 7.8 | ~50-fold | [2] | ||
| OX1R | Rat | pKB | 7.9 | [2] | |||
| SB-334867 | OX1R | Human | pKB | 7.27 | ~50-fold | [5] | |
| OX2R | Human | % inhibition @ 10µM | 32.7 | % | [5] | ||
| OX2R | Human | pKi | 6.1 | [6] | |||
| ACT-335827 | OX1R | Human | IC50 | 6 | nM | ~70-fold | [7] |
| OX2R | Human | IC50 | 417 | nM | [7] | ||
| OX1R | Human | Kb | 41 | nM | ~14-fold | [8] | |
| OX2R | Human | Kb | 560 | nM | [8] | ||
| Nivasorexant (ACT-539313) | OX1R | Human | Kb | 0.69 | nM | ~60-fold | |
| OX2R | Human | Kb | 42 | nM |
Key Experimental Data and Protocols
This compound has been evaluated in several key preclinical models that demonstrate its potential as an anxiolytic and anti-panic agent. Below are summaries of the experimental protocols for these models.
CO2-Induced Panic Model in Rats
This model is used to assess panic-like behaviors in rodents, as CO2 inhalation is a known panicogen in humans with panic disorder.
Experimental Protocol:
-
Animals: Adult male rats (e.g., Sprague-Dawley) are individually housed and acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered orally at varying doses (e.g., 3, 10, 30 mg/kg) at a specified time before the CO2 challenge.
-
CO2 Exposure: Rats are placed in a chamber, and after a baseline period, a mixture of CO2 (e.g., 20%) and oxygen is introduced for a set duration (e.g., 5 minutes).
-
Behavioral and Physiological Monitoring: Behavioral responses such as freezing, rearing, and escape-like behaviors are recorded and scored. Cardiovascular parameters like heart rate and blood pressure are continuously monitored via telemetry.
-
Data Analysis: The effects of this compound on CO2-induced changes in behavior and cardiovascular responses are compared to the vehicle-treated group.
This compound has been shown to attenuate CO2-induced panic-like behaviors and the associated cardiovascular responses in this model.[1][2]
Sodium Lactate-Induced Panic Model in Rats
Intravenous infusion of sodium lactate (B86563) can induce panic attacks in susceptible individuals. This model assesses the ability of a compound to block these panic-like responses.
Experimental Protocol:
-
Animals: Adult male rats are surgically implanted with intravenous catheters for drug and lactate administration.
-
Drug Administration: this compound or vehicle is administered prior to the sodium lactate infusion.
-
Sodium Lactate Infusion: A solution of 0.5 M sodium lactate is infused intravenously over a period of 15 minutes.[9][10][11]
-
Behavioral and Physiological Assessment: Anxiety-like behaviors and cardiovascular parameters are monitored before, during, and after the infusion.
-
Outcome Measures: The ability of this compound to prevent or reduce the panic-like responses induced by sodium lactate is evaluated.
In this model, this compound has been demonstrated to attenuate sodium lactate-induced panic-like behaviors and cardiovascular changes.[1][2]
Assessment of REM Sleep in OX2R Knockout Mice
To confirm target engagement and the selectivity of this compound for OX1R in vivo, its effects on sleep are studied in mice lacking the OX2R. Blockade of OX1R is expected to have minimal effects on sleep alone but may alter REM sleep in the absence of OX2R signaling.
Experimental Protocol:
-
Animals: Adult male OX2R knockout mice and their wild-type littermates are used. Animals are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Drug Administration: this compound or vehicle is administered at a specific time during the light or dark cycle.
-
Sleep Recording and Analysis: EEG and EMG signals are continuously recorded for a set period (e.g., 24 hours) and scored for wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Data Analysis: The effects of this compound on sleep architecture, including the latency to and duration of REM sleep, are compared between genotypes and treatment groups.
Administration of this compound in OX2R knockout mice has been shown to selectively promote REM sleep, demonstrating its specific in vivo blockade of OX1R.[1][2]
Signaling Pathways
The primary signaling pathway for the orexin-1 receptor involves its coupling to the Gq class of G-proteins. Antagonism of OX1R by compounds like this compound blocks this cascade.
Caption: Orexin-1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a selective OX1R antagonist in preclinical models.
Caption: Preclinical Evaluation Workflow for a Selective OX1R Antagonist.
Conclusion
This compound is a potent and selective OX1R antagonist with a promising preclinical profile for the treatment of anxiety and panic-related disorders. Its high selectivity for OX1R over OX2R suggests a lower potential for sedative side effects, a key differentiator from dual orexin receptor antagonists. The experimental data from various preclinical models consistently support its mechanism of action and therapeutic potential. This guide provides a comparative framework to assist researchers in evaluating this compound alongside other selective OX1R antagonists for their specific research and development needs.
References
- 1. Orexin Mediates Morphine Place Preference, but not Morphine-Induced Hyperactivity or Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing REM Sleep in Mice Using Video Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Assessing REM sleep in mice using video data. | Semantic Scholar [semanticscholar.org]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Central Sodium and not Osmolarity or Lactate Induce Panic-Like Responses in a Model of Panic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEURAL PATHWAYS UNDERLYING LACTATE INDUCED PANIC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of panic-like responses following intravenous infusion of sodium lactate in panic-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Orexin-1 Receptor Antagonists: JNJ-54717793 vs. SB-334867
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent selective orexin-1 receptor (OX1R) antagonists: JNJ-54717793 and SB-334867. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to Orexin-1 Receptor Antagonists
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses.[1][2] Selective antagonism of the OX1R is a promising therapeutic strategy for a range of disorders, including anxiety, panic disorders, and substance use disorders.[3][4][5] This guide focuses on two key selective OX1R antagonists: the well-established tool compound SB-334867 and the novel clinical candidate this compound.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of this compound and SB-334867 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for both compounds.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | OX1R | Human | 16 | [6][7] |
| OX1R | Rat | 14.5 | [3] | |
| OX2R | Human | 700 | [6][7] | |
| SB-334867 | OX1R | Human | ~40 | [4] |
| OX2R | Human | ~2000 | [4] |
Higher Ki values indicate lower binding affinity.
Table 2: Functional Antagonist Potency (pKb / pA2)
| Compound | Assay Type | Receptor | Species | pKb / pA2 | Reference |
| This compound | Calcium Flux | OX1R | Human | 7.9 | [3] |
| Calcium Flux | OX1R | Rat | 7.8 | [3] | |
| SB-334867 | Calcium Flux | OX1R | Human | 7.2 | [8][9] |
| Calcium Flux | OX2R | Human | < 5 | [8][9] |
pKb/pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant. A higher value indicates greater potency.
In Vivo Efficacy and Preclinical Models
Both this compound and SB-334867 have demonstrated efficacy in various preclinical animal models.
This compound: Focus on Panic and Anxiety
This compound has been extensively evaluated in models of panic and anxiety.[3][10][11] Studies have shown that oral administration of this compound can attenuate panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli such as CO2 inhalation and sodium lactate (B86563) infusion in rats.[3][12] Notably, these anxiolytic effects were observed at doses that did not cause sedation or alter baseline locomotor activity.[3][10] A newer analog, JNJ-61393215, which is structurally related to this compound, has also shown promise in both rat and human models of panic.[13]
SB-334867: A Versatile Tool in Neuroscience Research
SB-334867 has been a widely used pharmacological tool to investigate the role of the orexin system in a multitude of behavioral and physiological processes. It has been shown to reduce drug-seeking behavior for substances like cocaine, morphine, and amphetamine.[2][4][14][15] Additionally, SB-334867 has demonstrated efficacy in reducing anxiety-like behaviors and has been investigated for its potential anticonvulsant properties.[1][16] However, it is important to note that some studies have pointed out limitations of SB-334867, including its modest selectivity and poor aqueous solubility, which may complicate the interpretation of in vivo results.[4]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for orexin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing either human OX1R or OX2R.
-
Radioligand Binding: Membranes are incubated with a specific radioligand ([³H]-SB-674042 for OX1R or [³H]-EMPA for OX2R) and varying concentrations of the test compound (this compound or SB-334867).[3]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Mobilization)
Objective: To determine the functional antagonist potency (pKb or pA2) of the compounds.
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing either human or rat OX1R or OX2R are plated in 96-well plates.[3]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist (this compound or SB-334867) are added to the wells and pre-incubated.
-
Agonist Stimulation: An EC80 concentration of an orexin agonist (e.g., orexin-A) is added to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the pKb or pA2 value is calculated.
In Vivo Models of Panic/Anxiety (Rat CO2 Inhalation Model)
Objective: To evaluate the anxiolytic efficacy of the compounds.
General Protocol:
-
Animal Subjects: Male Sprague-Dawley or Wistar rats are used.
-
Drug Administration: this compound (e.g., 3, 10, 30 mg/kg) or SB-334867 (e.g., 10, 30 mg/kg) is administered orally or via intraperitoneal injection at a specified time before the panicogenic challenge.[1][3]
-
CO2 Challenge: Rats are placed in a chamber and exposed to a high concentration of CO2 (e.g., 20% or 35%) for a defined period to induce panic-like behaviors.[3][13]
-
Behavioral Assessment: Behaviors such as freezing, escape attempts, and locomotor activity are recorded and scored.
-
Physiological Monitoring: Cardiovascular parameters like heart rate and blood pressure can be monitored telemetrically.
-
Data Analysis: The effects of the drug on behavioral and physiological responses to the CO2 challenge are compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Orexin-1 Receptor Signaling Pathway
Caption: Orexin-A binding to OX1R activates Gq, leading to downstream signaling and cellular responses.
Experimental Workflow for In Vivo Panic Model
Caption: A typical workflow for evaluating the efficacy of OX1R antagonists in a rat CO2-induced panic model.
Summary and Conclusion
Both this compound and SB-334867 are potent and selective antagonists of the orexin-1 receptor.
-
This compound emerges as a highly potent and selective OX1R antagonist with a favorable in vivo profile, particularly for anxiety and panic-related disorders.[3][10][11] Its ability to attenuate panic-like behaviors without inducing sedation makes it a promising clinical candidate.[3][10]
-
SB-334867 , while being a foundational tool in orexin research, exhibits lower potency and selectivity compared to this compound.[4] Its utility in preclinical studies is well-documented, but its limitations, such as off-target effects and suboptimal physicochemical properties, should be considered when interpreting results.[4]
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring a highly selective and potent tool with translational potential, this compound may be the more appropriate choice. SB-334867 remains a valuable tool for a broad range of preclinical investigations, provided its pharmacological profile is taken into account. This guide provides the necessary data and protocols to aid researchers in this selection process.
References
- 1. The Orexin-1 receptor antagonist SB-334867 decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 9. adooq.com [adooq.com]
- 10. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 12. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SB-334867 (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The orexin-1 receptor antagonist SB-334867 reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SB-334867, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: JNJ-54717793 Versus Dual Orexin Receptor Antagonists for Sleep and Wakefulness Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective orexin-1 receptor antagonist (SORA-1) JNJ-54717793 and the class of dual orexin (B13118510) receptor antagonists (DORAs), with a focus on their pharmacological profiles and therapeutic potential. DORAs have become an established therapeutic class for the treatment of insomnia, and this guide will examine their characteristics alongside the preclinical profile of this compound, which has been primarily investigated for anxiety disorders.
Introduction to the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and appetite.[1] Antagonism of orexin receptors is a therapeutic strategy to promote sleep. DORAs, such as suvorexant, lemborexant, and daridorexant, block both OX1 and OX2 receptors and are approved for the treatment of insomnia.[2][3] In contrast, selective orexin receptor antagonists (SORAs) target either OX1R or OX2R, offering the potential for a more nuanced modulation of the orexin system. This compound is a potent and selective OX1R antagonist.[4]
Mechanism of Action: A Tale of Two Receptors
Dual orexin receptor antagonists achieve their sleep-promoting effects by inhibiting the wakefulness-promoting signals mediated by both OX1 and OX2 receptors.[5] This dual antagonism is thought to comprehensively suppress the drive for wakefulness.
This compound, on the other hand, exhibits high selectivity for the OX1 receptor.[4] While OX2R is considered the primary mediator of sleep/wake regulation, OX1R is implicated in stress responses and anxiety.[4] Preclinical studies show that this compound has minimal effects on spontaneous sleep in wild-type animals but can promote REM sleep in the absence of OX2R signaling, demonstrating its target engagement.[1]
Figure 1. Orexin signaling pathway and antagonist targets.
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and pharmacokinetic profiles of this compound and the approved DORAs.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | OX1 Receptor (Human) | OX2 Receptor (Human) | Selectivity (OX2/OX1) |
| This compound | 16[6] | 700[6] | ~44-fold for OX1 |
| Suvorexant | 0.55[7] | 0.35[7] | ~0.6 (Dual) |
| Lemborexant | 6.1 (IC50)[8] | 2.6 (IC50)[8] | ~0.4 (Dual) |
| Daridorexant | 0.47[2] | 0.93[2] | ~2.0 (Dual) |
Table 2: Pharmacokinetic Profiles
| Compound | Tmax (hours) | Half-life (hours) |
| This compound | Not available in humans | Not available in humans |
| Suvorexant | ~2 (0.5-6.0)[9] | ~12[10] |
| Lemborexant | ~1-3[11] | 17-19 (effective)[12] |
| Daridorexant | ~1-2 | ~8 |
Table 3: Clinical Efficacy in Insomnia (vs. Placebo)
| Compound | Change in Wake After Sleep Onset (WASO) | Change in Latency to Persistent Sleep (LPS) | Change in Total Sleep Time (TST) |
| This compound | No clinical data available | No clinical data available | No clinical data available |
| Suvorexant | Significant reduction[3] | Significant reduction[3] | Significant improvement in subjective TST |
| Lemborexant | Significant reduction | Significant reduction | Significant improvement in subjective TST |
| Daridorexant | Significant reduction | Significant reduction | Significant improvement in subjective TST |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Radioligand Binding Assay for Orexin Receptor Affinity
This assay is used to determine the binding affinity of a compound to the orexin receptors.
-
Membrane Preparation : Membranes are prepared from cells stably expressing either the human OX1 or OX2 receptor.[2]
-
Incubation : The cell membranes are incubated with a specific radioligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of the unlabeled test compound.[2]
-
Equilibrium and Filtration : The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting : The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for a radioligand binding assay.
Polysomnography (PSG) in Insomnia Clinical Trials
Polysomnography is the gold standard for objectively measuring sleep and is a primary endpoint in clinical trials for insomnia medications.
-
Participant Screening : Participants with a clinical diagnosis of insomnia according to established criteria (e.g., DSM-5) are recruited.[11]
-
Acclimation and Baseline Recording : Participants undergo at least one night of PSG recording in a sleep laboratory to acclimate to the environment and to obtain baseline sleep data.[12]
-
Electrode Placement : Standardized placement of electrodes to monitor brain activity (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), respiratory effort, airflow, and blood oxygen saturation.[7]
-
Treatment and Recording : Participants are randomized to receive either the investigational drug or a placebo before bedtime. Continuous PSG recording is performed throughout the night.[3]
-
Sleep Scoring : The recorded PSG data is scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual) to determine various sleep parameters, including WASO, LPS, and TST.[11]
-
Efficacy Analysis : Changes in sleep parameters from baseline are compared between the treatment and placebo groups to assess the efficacy of the drug.[3]
Conclusion
This compound and dual orexin receptor antagonists represent two distinct approaches to modulating the orexin system. DORAs have demonstrated clinical efficacy in treating insomnia by broadly suppressing wakefulness through the antagonism of both OX1 and OX2 receptors. Their pharmacokinetic profiles are generally characterized by rapid absorption and half-lives that are intended to provide sleep throughout the night with minimal next-day residual effects.[9][11]
In contrast, this compound's high selectivity for the OX1 receptor suggests a more targeted mechanism of action. Preclinical evidence points towards its potential in attenuating stress and anxiety-related responses rather than inducing sleep directly.[4] The lack of significant hypnotic effects in preclinical models suggests that selective OX1R antagonism may not be a primary strategy for treating insomnia but could hold promise for conditions where hyperarousal and anxiety are prominent features.
For researchers and drug development professionals, the comparison between this compound and DORAs highlights the differential roles of OX1 and OX2 receptors and underscores the importance of receptor selectivity in tailoring therapeutic interventions for specific neurological and psychiatric disorders. Future research, including potential clinical investigations of selective OX1R antagonists in sleep and anxiety disorders, will be crucial to fully elucidate their therapeutic potential.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utmb.edu [utmb.edu]
- 6. Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]
- 9. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant [frontiersin.org]
JNJ-54717793: A Comparative Analysis of its Selectivity for OX1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-54717793's selectivity for the orexin (B13118510) 1 receptor (OX1R) over the orexin 2 receptor (OX2R), benchmarked against other notable orexin receptor antagonists. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studies involving the orexin system.
Introduction to this compound
This compound is a novel, brain-penetrant antagonist with high affinity and selectivity for the orexin 1 receptor (OX1R). Its development has been driven by the distinct roles of OX1R and OX2R in regulating physiological processes. While OX2R is primarily associated with the promotion and maintenance of wakefulness, OX1R is implicated in stress, anxiety, and reward pathways. The selectivity of this compound makes it a valuable tool for dissecting the specific functions of OX1R-mediated signaling.
Comparative Selectivity Profile
The selectivity of this compound for OX1R over OX2R has been quantified using in vitro binding and functional assays. This section compares its selectivity with that of other dual orexin receptor antagonists (DORAs) and selective OX1R antagonists (SORAs).
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or pKB) of this compound and other orexin receptor antagonists for human OX1R and OX2R. The selectivity ratio is calculated as (Ki or IC50 for OX2R) / (Ki or IC50 for OX1R).
Table 1: Binding Affinity (Ki) of Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity Ratio (OX2R/OX1R) | Reference |
| This compound | 16 | 700 | ~44 | |
| Suvorexant | 0.55 | 0.35 | 0.64 | |
| Lemborexant | 6.1 | 2.6 | 0.43 | |
| Daridorexant | 0.5 | 0.8 | 1.6 | |
| SB-334867 | 40 | >10,000 | >250 | |
| ACT-335827 | 6 | 417 | ~70 | |
| Almorexant | 3.2 | 1.4 | 0.44 |
Table 2: Functional Antagonism of Orexin Receptor Antagonists
| Compound | OX1R Functional Potency | OX2R Functional Potency | Selectivity Ratio (OX2R/OX1R) | Reference |
| This compound | pKB = 7.83 (hOX1R) | pKB = 6.14 (hOX2R) | ~50-fold | |
| Daridorexant | Kb = 0.5 nM (hOX1R) | Kb = 0.8 nM (hOX2R) | 1.6 |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency. The selectivity for this compound is reported as approximately 50-fold in functional assays.
Experimental Protocols
The data presented above were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells).
-
Radioligand: A specific radiolabeled ligand is used to bind to the receptor of interest. For OX1R, [³H]-SB-674042 is commonly used, while [³H]-EMPA is a common choice for OX2R.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Objective: To determine the functional antagonist potency (pKB or IC50) of a test compound at OX1R and OX2R.
General Protocol:
-
Cell Culture: Cells stably expressing the orexin receptor of interest (e.g., CHO-hOX1R or HEK-hOX2R) are seeded into 96- or 384-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound.
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors and induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. The functional antagonist dissociation constant (KB) and its negative logarithm (pKB) can then be calculated.
Signaling Pathways and Experimental Workflow
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). Upon binding of orexin peptides (Orexin-A or Orexin-B), they primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). OX2R can also couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
Experimental Workflow for Determining Antagonist Selectivity
The process of validating the selectivity of a compound like this compound involves a series of well-defined steps, from preparing the necessary biological materials to analyzing the final data.
Conclusion
The available data robustly demonstrate that this compound is a potent and selective antagonist of OX1R with approximately 50-fold greater affinity and functional antagonism for OX1R compared to OX2R. This selectivity profile distinguishes it from dual orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, which exhibit more balanced activity at both receptors. The high selectivity of this compound makes it an invaluable pharmacological tool for investigating the specific physiological and pathophysiological roles of OX1R in preclinical research, particularly in the areas of anxiety, stress, and addiction-related behaviors. Researchers should consider the distinct selectivity profiles of available orexin antagonists when designing experiments to ensure the appropriate tool is selected for the scientific question at hand.
A Comparative Analysis of JNJ-54717793 and Suvorexant: Targeting the Orexin System with Different Therapeutic Goals
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutics targeting the same biological system is paramount. This guide provides a detailed comparison of JNJ-54717793 and suvorexant, two orexin (B13118510) receptor antagonists with distinct pharmacological profiles and therapeutic indications.
While both compounds modulate the orexin system, a critical regulator of sleep-wake states, their differing selectivity for orexin receptor subtypes leads to distinct clinical applications. Suvorexant, a dual orexin receptor antagonist (DORA), is an approved treatment for insomnia. In contrast, this compound is a selective orexin-1 receptor (OX1R) antagonist under investigation for anxiety and panic disorders, with minimal impact on sleep.[1][2][3][4][5]
Mechanism of Action: A Tale of Two Receptors
The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, which are activated by the neuropeptides orexin-A and orexin-B.[5] These receptors are distributed differently throughout the brain and have distinct roles in regulating arousal, motivation, and stress responses.
Suvorexant acts as a dual antagonist, blocking the activity of both OX1R and OX2R.[6][7][8] This non-selective inhibition of the orexin system is thought to suppress wakefulness, thereby promoting sleep onset and maintenance.[6][9]
This compound , on the other hand, exhibits high selectivity for the OX1R, with approximately 50-fold lower affinity for the OX2R.[1][3] This targeted approach is being explored for its potential to mitigate anxiety and panic-related behaviors without inducing the sedative effects associated with dual orexin receptor antagonism.[1][3][10]
Comparative Efficacy: Different Targets, Different Outcomes
Direct head-to-head clinical trials comparing the efficacy of this compound and suvorexant are not available, as they are being developed for different primary indications. However, a review of their respective clinical and preclinical data highlights their distinct pharmacological effects.
Suvorexant in Insomnia
Multiple Phase 3 clinical trials have demonstrated the efficacy of suvorexant in the treatment of insomnia.[11][12] Key findings from these studies are summarized in the table below.
| Efficacy Endpoint | Suvorexant (20/15 mg) vs. Placebo (Change from Baseline) | Suvorexant (40/30 mg) vs. Placebo (Change from Baseline) |
| Subjective Total Sleep Time (sTST) | Improved at Month 1 and Month 3[11][13] | Superior to placebo at Month 1 and Month 3[11][12] |
| Wake After Sleep Onset (WASO) | Improved at Month 1 and Month 3[11][13] | Superior to placebo at Month 1 and Month 3[11][12] |
| Latency to Persistent Sleep (LPS) | Improved at Month 1, but not consistently at Month 3[11][13] | Superior to placebo at Month 1 and Month 3 (in one of two trials)[11][12] |
| Subjective Time to Sleep Onset (sTSO) | Improved at Week 1, Month 1, and Month 3[12] | Superior to placebo at Month 1 and Month 3[11] |
Doses are presented as non-elderly/elderly.
This compound in Anxiety and its Effect on Sleep
This compound is currently being investigated for its anxiolytic properties. Preclinical studies in rat models have shown that it can attenuate panic-like behaviors and cardiovascular responses induced by panicogenic stimuli.[1][3][10]
Crucially, studies have indicated that this compound has minimal effects on spontaneous sleep in wild-type rats and mice.[1][3][14] However, when administered to mice lacking the OX2R, this compound selectively promoted REM sleep, confirming its engagement with the OX1R target in the brain.[1][3][14] This suggests that selective blockade of OX1R alone is not sufficient to induce broad sedative effects but may play a role in modulating specific sleep stages under certain conditions.
Pharmacokinetic Profiles
| Parameter | Suvorexant | This compound |
| Time to Peak Plasma Concentration | Approximately 2 to 3 hours[7] | Orally bioavailable with a good pharmacokinetic profile (specific human data not extensively published)[2] |
| Elimination Half-life | Approximately 12 hours[7] | Human pharmacokinetic and dose predictions suggest doses between 50 and 320 mg[2] |
| Metabolism | Primarily by CYP3A4[6] | Information not extensively available in the public domain. |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach to their evaluation, the following diagrams are provided.
Figure 1: Comparative Mechanism of Action. This diagram illustrates how suvorexant non-selectively blocks both OX1 and OX2 receptors to inhibit wakefulness, while this compound selectively blocks the OX1 receptor to target anxiety and stress responses.
Figure 2: Drug Development Workflow. This diagram outlines the distinct preclinical and clinical development paths for suvorexant and this compound, reflecting their different therapeutic targets and the corresponding efficacy endpoints used in their evaluation.
Experimental Protocols
Suvorexant Clinical Trials for Insomnia
The efficacy of suvorexant was established in two pivotal, 3-month, randomized, double-blind, placebo-controlled, parallel-group trials.[12]
-
Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients with primary insomnia.
-
Intervention: Patients were randomized to receive suvorexant (40/30 mg or 20/15 mg for non-elderly/elderly, respectively) or placebo.
-
Primary Efficacy Endpoints:
-
Subjective Total Sleep Time (sTST): Patient-reported total sleep time.
-
Time to Sleep Onset (sTSO): Patient-reported time to fall asleep.
-
-
Secondary Efficacy Endpoints (assessed by polysomnography in a subset of patients):
-
Wake After Sleep Onset (WASO): Time spent awake after sleep onset.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of non-wakefulness.
-
-
Assessment Schedule: Efficacy was assessed at Week 1, Month 1, and Month 3.[12]
This compound Preclinical Models of Panic Provocation
The anxiolytic potential of this compound was evaluated in rat models designed to mimic panic attacks.[1]
-
CO2-Induced Panic Model:
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Rats were pre-treated with this compound or vehicle. They were then exposed to an increased concentration of carbon dioxide (CO2), a known panicogenic stimulus.
-
Endpoints: Behavioral responses (e.g., freezing) and cardiovascular parameters (e.g., heart rate, blood pressure) were measured to assess the drug's ability to attenuate the panic-like response.[1]
-
-
Sodium Lactate-Induced Panic Model:
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Similar to the CO2 model, rats were pre-treated with this compound before being infused with sodium lactate, another agent used to induce panic-like symptoms.
-
Endpoints: Behavioral and cardiovascular responses were monitored.[1]
-
Conclusion
This compound and suvorexant exemplify the therapeutic potential of targeting the orexin system through different strategies. Suvorexant's broad antagonism of both OX1R and OX2R has proven effective for the treatment of insomnia. In contrast, the selective OX1R antagonism of this compound offers a promising, non-sedating approach for the potential treatment of anxiety and panic disorders. Future research and clinical trials will be crucial to fully elucidate the therapeutic role of this compound and further refine our understanding of the distinct functions of the orexin receptor subtypes.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant - Wikipedia [en.wikipedia.org]
- 8. Suvorexant: Mechanism of Action and Clinical Studies_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcsm.aasm.org [jcsm.aasm.org]
- 14. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: A Cross-Validation of its Anxiolytic Effects in Preclinical Animal Models
A Comparative Guide for Researchers in Drug Development
JNJ-54717793, a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist, has demonstrated promising anxiolytic-like effects across multiple preclinical animal models. This guide provides a comprehensive comparison of its performance, supported by experimental data, to inform further research and development in the field of anxiety and panic disorders. The compound has been shown to attenuate panic-like behaviors and associated cardiovascular responses without inducing sedation, a common side effect of existing anxiolytics.
Comparative Efficacy in Rodent Models of Panic
This compound has been evaluated in two distinct and well-validated rat models of panic provocation: the carbon dioxide (CO₂) inhalation model and the sodium lactate (B86563) infusion model. These models are designed to mimic the physiological and behavioral symptoms of panic attacks in humans.
Quantitative Analysis of Anxiolytic Effects
The following tables summarize the key quantitative findings from these preclinical studies, demonstrating the dose-dependent efficacy of this compound in mitigating panic-like responses.
| Animal Model | Species | Dose of this compound (mg/kg, p.o.) | Key Findings | Reference |
| CO₂ (20%) Inhalation | Rat | 3, 10, 30 | Attenuated CO₂-induced pressor responses. The 30 mg/kg dose showed significant effects at multiple time points. | [1] |
| Sodium Lactate Infusion | Rat | 3, 10, 30 | Attenuated sodium lactate-induced changes in mean arterial blood pressure and heart rate. | [1] |
| Parameter | Effect of this compound | Significance | Reference |
| Mean Arterial Blood Pressure (MAP) | Attenuation of induced increase | Dose-dependent | [1] |
| Heart Rate (HR) | Attenuation of induced increase | Dose-dependent | [1] |
| General Locomotor Activity | No significant alteration | Indicates lack of sedative effects | [1][2] |
Receptor Binding and Selectivity Profile
The therapeutic potential of this compound is underscored by its high affinity and selectivity for the human and rat OX1R over the orexin-2 receptor (OX2R). This selectivity is crucial as OX2R antagonism is primarily associated with promoting sleep.
| Receptor | Species | Binding Affinity (pKi) | Functional Antagonism (pKB) | Selectivity (OX1R vs. OX2R) | Reference |
| OX1R | Human | 7.83 | 8.0 | ~50-fold | [1] |
| OX1R | Rat | 7.84 | 7.9 | - | [1] |
| OX2R | Human | - | 6.3 | - | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental procedures used in the evaluation of this compound.
Animals
Male Sprague-Dawley rats were used for the panic model studies. For sleep studies, both rats and mice (wild-type and OX2R knockout) were utilized.[1] Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
CO₂ Induced Panic Model
Rats were surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters. Following a recovery period, animals were orally administered with vehicle or this compound. After a 60-minute pretreatment period, they were exposed to a 20% CO₂ and 80% room air mixture for 10 minutes. Cardiovascular and locomotor activities were recorded throughout the experiment.[1]
Sodium Lactate Induced Panic Model
This model involved chronic disinhibition of the perifornical hypothalamic area orexin (B13118510) neurons to induce a state of panic vulnerability. Following this, rats were administered this compound or vehicle and then challenged with an intravenous infusion of sodium lactate.[1] Cardiovascular and behavioral responses were monitored.
In Vivo Receptor Occupancy
To confirm brain penetration and target engagement, ex vivo receptor binding autoradiography was performed on rat brain tissue sections using [³H]SB-674042 after oral administration of this compound.[1]
Visualizing the Mechanism and Workflow
Orexin Signaling Pathway and this compound Inhibition
The orexin system, originating in the hypothalamus, plays a key role in regulating arousal, stress, and anxiety. Orexin-A, a neuropeptide, binds to both OX1R and OX2R. In the context of anxiety and panic, the activation of OX1R in brain regions like the amygdala and locus coeruleus is thought to contribute to the physiological and behavioral fear response. This compound acts as a competitive antagonist at the OX1R, blocking the downstream signaling cascade initiated by orexin-A.
Caption: Orexin-A signaling via OX1R and its inhibition by this compound.
Experimental Workflow for Preclinical Panic Models
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in the preclinical panic models.
Caption: Workflow for in vivo evaluation of this compound in panic models.
Conclusion
The cross-validation of this compound's effects in different animal models of panic provides a strong preclinical rationale for its development as a novel treatment for anxiety disorders. Its high selectivity for the OX1R, coupled with its demonstrated efficacy in attenuating panic-like behaviors without sedative effects, positions it as a promising candidate for further clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective Orexin-1 Receptor Antagonists: JNJ-54717793 and JNJ-61393215
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective orexin-1 receptor (OX1R) antagonists, JNJ-54717793 and JNJ-61393215 (tebideutorexant), developed by Janssen Pharmaceuticals. Both compounds have been investigated for their therapeutic potential in treating anxiety and mood disorders by targeting the orexin (B13118510) system, which is implicated in regulating arousal, stress, and reward.[1][2][3][4] This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and JNJ-61393215 are selective antagonists of the orexin-1 receptor (OX1R).[5][6] The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors, OX1R and OX2R.[7][8] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B has a higher affinity for OX2R.[3] The OX1R is primarily coupled to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.[8] By selectively blocking OX1R, these antagonists aim to modulate the downstream effects of orexin-A without the sedative effects associated with OX2R antagonism.[5][6] Overactivation of the OX1R pathway has been linked to states of hyperarousal and anxiety.[5][6]
Orexin-1 Receptor Signaling Pathway and Antagonism.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and JNJ-61393215, highlighting their binding affinities, functional potencies, and pharmacokinetic properties.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | JNJ-61393215 (tebideutorexant) |
| Target | Orexin-1 Receptor (OX1R) | Orexin-1 Receptor (OX1R) |
| Human OX1R Affinity (Ki) | 16 nM[9][10] | pKi: 8.17 ± 0.09[11] |
| Rat OX1R Affinity | pKi: 7.84 nM[5] | pKi: 8.13 ± 0.09[11] |
| Human OX2R Affinity (Ki) | 700 nM[9][10] | pKi: 6.12[11] |
| Selectivity (OX2R/OX1R) | ~50-fold[1][5] | Substantial[11] |
| Human OX1R Functional Antagonism (pKB) | Correlated well with pKi[5] | 7.76 ± 0.05[11] |
| Rat OX1R Functional Antagonism (pKB) | Correlated well with pKi[5] | 7.72 ± 0.12[11] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | JNJ-61393215 (tebideutorexant) |
| Species | Rat (in vivo) | Human (Phase 1) |
| Administration Route | Oral[5] | Oral[12][13] |
| Brain Penetrance | Yes[1][5] | CNS penetrating[6] |
| Plasma EC50 | 85 ng/mL[10] | Not reported |
| Time to Max. Plasma Conc. (Tmax) | Not reported | 1.0 - 2.25 hours[13] |
| Elimination Half-life (t1/2) | Low clearance reported[10] | 13.6 - 24.6 hours[12][13] |
| Max. Plasma Conc. (Cmax) | Not reported | 1.4 ng/mL (1 mg dose) to 136.8 ng/mL (90 mg dose)[13] |
Preclinical and Clinical Efficacy
This compound: Preclinical Anxiety and Panic Models
This compound has been evaluated in rodent models of panic attacks.[1][5] It demonstrated efficacy in attenuating panic-like behaviors and cardiovascular responses induced by carbon dioxide (CO₂) and sodium lactate (B86563) without affecting baseline motor activity.[1][5][14] These findings suggest that selective OX1R antagonism could be a viable strategy for treating anxiety disorders with no apparent sedative effects.[1][5][14] Furthermore, while it had minimal impact on spontaneous sleep in wild-type mice, it selectively promoted REM sleep in OX2R knockout mice, confirming its target engagement in vivo.[1][5][15]
JNJ-61393215 (tebideutorexant): From Preclinical to Clinical Evaluation
JNJ-61393215 has progressed further into clinical development.[12][16] Preclinical studies in rats also showed a dose-dependent reduction in CO₂-induced panic-like behavior.[2][11] In a Phase 1 study in healthy humans, JNJ-61393215 demonstrated a significant reduction in CO₂-induced fear and anxiety symptoms, with effects comparable to alprazolam.[2][11] However, a Phase 2a trial in adults with major depressive disorder and anxious distress found that adjunctive tebideutorexant (B10832554) did not lead to a significant improvement in depressive or anxiety symptoms compared to placebo.[12]
Experimental Protocols
Radioligand Binding Assay
To determine the binding affinity of the compounds for orexin receptors, competitive radioligand binding assays were utilized.[5] For this compound, the affinity for human and rat OX1R was determined using [³H]-SB674042 as the radioligand.[5] The selectivity versus the human OX2R was assessed using [³H]-EMPA as the radioligand.[5]
Workflow for Radioligand Binding Assay.
CO₂-Induced Panic Model
This translational model was used to evaluate the anxiolytic potential of both compounds in rats and, for JNJ-61393215, in humans.[2][5][11] In the rat model, animals are exposed to a high concentration of CO₂ (e.g., 20%), which induces panic-like behaviors and cardiovascular changes.[5] The ability of the test compound, administered prior to CO₂ exposure, to attenuate these responses is measured.[5] In the human model, healthy volunteers inhale a mixture of 35% CO₂ for a short duration to induce panic symptoms, which are then assessed using rating scales.[2][7][11]
CO₂-Induced Panic Model Workflow.
Summary and Conclusion
Both this compound and JNJ-61393215 are potent and selective OX1R antagonists that have demonstrated anxiolytic potential in preclinical models. This compound showed promise in rodent models of panic without sedative effects.[1][5] JNJ-61393215 (tebideutorexant) progressed into human trials, confirming target engagement and showing anxiolytic effects in an experimental panic model.[2][11] However, its efficacy was not established in a Phase 2a trial for major depressive disorder with anxious distress.[12]
The data suggests that while both compounds effectively block the OX1R, their clinical development trajectories have diverged. The detailed pharmacological and pharmacokinetic data presented here provide a valuable resource for researchers in the field of neuropsychopharmacology and for professionals involved in the development of novel therapeutics for anxiety and mood disorders. Further investigation is warranted to fully understand the therapeutic potential of selective OX1R antagonism.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans. | CHDR [chdr.nl]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tebideutorexant - Wikipedia [en.wikipedia.org]
- 13. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 15. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy, safety, and tolerability of JNJ-61393215 (tebideutorexant), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNJ-54717793 with Established Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, with established anxiolytic agents, namely benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The comparison is based on available preclinical data for this compound and established clinical and mechanistic information for benzodiazepines and SSRIs. Due to the absence of direct head-to-head clinical trials for this compound, this guide incorporates translational data from a similar selective OX1R antagonist, JNJ-61393215 (tebideutorexant), to provide a preliminary cross-species comparison.
Executive Summary
This compound represents a novel approach to anxiolytic therapy by selectively targeting the orexin-1 receptor. Preclinical studies suggest that this compound can attenuate panic-like behaviors without the sedative effects commonly associated with benzodiazepines.[1][2][3] Established anxiolytics, such as benzodiazepines and SSRIs, act on different neurotransmitter systems, primarily the GABAergic and serotonergic systems, respectively. While clinically effective for a range of anxiety disorders, their use can be limited by side effects, including sedation, dependence, and delayed onset of action. The selective OX1R antagonism of this compound offers the potential for a new generation of anxiolytics with a distinct mechanism of action and a potentially improved side-effect profile.
Mechanism of Action Comparison
The fundamental difference between this compound and established anxiolytics lies in their molecular targets and the signaling pathways they modulate.
This compound: Selective Orexin-1 Receptor Antagonist
This compound is a high-affinity, selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] The orexin (B13118510) system, originating in the hypothalamus, is a key regulator of arousal, wakefulness, and stress responses.[2][4] Orexin neurons are highly reactive to anxiogenic stimuli and project to brain regions associated with anxiety and panic.[2][3] By blocking the action of orexin-A at the OX1R, this compound is thought to dampen the physiological and behavioral responses to stressful stimuli, thereby exerting its anxiolytic effects without causing broad central nervous system depression.[1][2][3]
Benzodiazepines: GABA-A Receptor Positive Allosteric Modulators
Benzodiazepines, such as diazepam and alprazolam, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][5][6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread neuronal inhibition results in their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][5][7]
Selective Serotonin Reuptake Inhibitors (SSRIs): Serotonin Transporter Blockers
SSRIs, including fluoxetine (B1211875) and sertraline, selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[2][4][8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2][4] The anxiolytic effects of SSRIs are thought to result from downstream adaptive changes in the brain, including alterations in receptor density and signaling pathways, which occur over several weeks of treatment.[10]
Preclinical and Translational Efficacy
Direct head-to-head clinical trials of this compound against established anxiolytics are not yet available. However, preclinical studies in validated animal models of panic and a translational study with a similar compound, JNJ-61393215, provide valuable comparative insights.
Table 1: Preclinical and Translational Efficacy Data
| Parameter | This compound | JNJ-61393215 (tebideutorexant) | Benzodiazepines (Alprazolam) | SSRIs |
| Animal Model | Rat CO2-induced panic model; Rat sodium lactate-induced panic model[1][3][11][12] | Rat CO2-induced panic model[13] | Validated in various preclinical anxiety models[11] | Validated in various preclinical anxiety models[11] |
| Human Model | Not available | 35% CO2 inhalation challenge in healthy men[13] | 35% CO2 inhalation challenge in healthy men[14] | Established efficacy in clinical trials for anxiety disorders[15] |
| Effect on Panic-like Behavior (Preclinical) | Dose-dependently attenuated CO2- and sodium lactate-induced panic-like behaviors[1][3][11] | Dose-dependently attenuated CO2-induced panic-like behavior[13] | Effective in reducing anxiety-like behaviors | Effective in reducing anxiety-like behaviors |
| Effect on Panic Symptoms (Human) | Not available | 90 mg dose significantly reduced CO2-induced fear and anxiety symptoms, comparable to alprazolam[14] | 1 mg dose significantly reduced CO2-induced fear and anxiety symptoms[14] | Established efficacy in reducing panic attacks with chronic use[15] |
| Sedative Effects | No apparent sedative effects at anxiolytic doses[1][2][3] | Somnolence reported as a frequent adverse event[14] | Sedation is a common side effect[5] | Generally less sedating than benzodiazepines, but can cause fatigue[4] |
| Onset of Action | Rapid onset in preclinical models | Rapid onset in human challenge model | Rapid onset of action | Delayed onset of therapeutic effect (weeks)[10] |
Experimental Protocols
CO2-Induced Panic Model in Rats
This model is designed to mimic the panic-inducing effects of carbon dioxide inhalation observed in humans with panic disorder.
-
Subjects: Adult male rats.
-
Apparatus: A test chamber equipped for gas delivery and behavioral observation.
-
Procedure:
-
Rats are habituated to the test chamber.
-
This compound or vehicle is administered orally at various doses (e.g., 3, 10, 30 mg/kg) prior to the CO2 challenge.[11]
-
Rats are exposed to a high concentration of CO2 (e.g., 20-35%) for a defined period.[13]
-
Behavioral responses, such as freezing and cardiovascular changes (heart rate and blood pressure), are recorded and analyzed.[1][11]
-
Anxiolytic efficacy is determined by the attenuation of the CO2-induced panic-like responses in the drug-treated group compared to the vehicle group.
-
Sodium Lactate-Induced Panic Model in Rats
This model leverages the known panicogenic effects of sodium lactate (B86563) infusion in susceptible individuals.
-
Subjects: Adult male rats.
-
Procedure:
-
A chronic disruption of GABAergic inhibition in the perifornical hypothalamic area is induced to create a vulnerability to panic.
-
This compound or vehicle is administered.
-
Sodium lactate is infused intravenously.[11]
-
Anxiety-like behaviors and cardiovascular responses are measured.[1][11]
-
The anxiolytic effect is assessed by the reduction in sodium lactate-induced panic responses.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. goodrx.com [goodrx.com]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 10. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation | Semantic Scholar [semanticscholar.org]
- 13. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medication for panic attacks and anxiety: Which is best? [medicalnewstoday.com]
JNJ-54717793 Demonstrates Anxiolytic Potential in Preclinical Panic Models
A comprehensive analysis of the selective orexin-1 receptor antagonist, JNJ-54717793, reveals promising anxiolytic-like effects in established preclinical models of panic anxiety when compared with placebo. The compound effectively attenuated panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli without causing sedation.
This compound is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin (B13118510) system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is recognized for its role in regulating various physiological functions, including sleep-wake cycles, reward processing, and stress responses.[3][4] Orexin neurons, located in the lateral hypothalamus, project to brain regions associated with anxiety and panic, suggesting that modulation of this system could be a therapeutic strategy for anxiety disorders.[2][5] this compound exhibits high affinity for the human and rat OX1R and has a selectivity of approximately 50-fold over the OX2R.[1][2]
Quantitative Data Summary
The anxiolytic potential of this compound was primarily evaluated in two well-validated rat models of panic provocation: CO2-induced panic and sodium lactate (B86563) (NaLac)-induced panic.[1][2]
| Model | Dose (mg/kg, p.o.) | Key Findings | Statistical Significance |
| CO2-Induced Panic | 3, 10, 30 | Attenuated CO2-induced pressor responses (30 mg/kg).[1] | F(56,462) = 4.5, p < 0.001 |
| Attenuated CO2-induced bradycardia (10 and 30 mg/kg).[1] | F(56,462) = 8.8, p < 0.001 | ||
| Attenuated/blocked CO2-induced anxiety behavior in the social interaction test (30 mg/kg).[1] | F(3,38) = 3.5, p = 0.016 | ||
| No significant effect on locomotor activity.[1] | F(4,36) = 1.8, p = 0.150 | ||
| Sodium Lactate-Induced Panic | 3, 10, 30 | Attenuated/blocked sodium lactate-induced anxiety behavior in the social interaction test (30 mg/kg).[1] | F(4,40) = 5.1, p = 0.002 |
| No significant effect on locomotor activity.[1] | F(4,54) = 1.9, p = 0.128 |
Experimental Protocols
The experimental protocol for the CO2-induced panic model involved the following steps:
-
Animal Subjects: Male Sprague-Dawley rats were used.
-
Surgical Implantation: Rats were surgically implanted with radiotelemetry probes to continuously monitor cardiovascular parameters such as mean arterial blood pressure and heart rate.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, or 30 mg/kg, or a vehicle (placebo).
-
Acclimation: Following drug administration, rats were placed in a test chamber for a period of acclimation.
-
Panic Provocation: Rats were exposed to a 20% CO2 challenge to induce panic-like responses.
-
Behavioral Assessment: Anxiety-like behavior was assessed using the social interaction (SI) test. Locomotor activity was also measured.
-
Data Analysis: Cardiovascular and behavioral data were collected and analyzed to determine the effects of this compound compared to the vehicle control.
The sodium lactate-induced panic model followed a similar, yet distinct, protocol:
-
Animal Subjects: Male Sprague-Dawley rats were utilized.
-
Surgical Preparation: In addition to telemetry probe implantation, a chronic disinhibition of the perifornical hypothalamic area orexin region was induced to create a panic-vulnerable state.
-
Drug Administration: this compound was administered orally at doses of 3, 10, or 30 mg/kg, or a vehicle.
-
Panic Provocation: Panic was induced via an intravenous infusion of sodium lactate.
-
Behavioral Assessment: The social interaction test was used to measure anxiety-like behavior, and locomotor activity was monitored in an open-field test.
-
Data Analysis: The collected data were statistically analyzed to compare the effects of the different doses of this compound with the placebo group.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the blockade of the orexin-1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in brain circuits associated with fear and panic.
Figure 1: Signaling pathway of the orexin system in anxiety and the mechanism of action of this compound.
Figure 2: Generalized experimental workflow for preclinical anxiety models used to evaluate this compound.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to JNJ-54717793 and Other Selective Orexin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological properties of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, against other notable selective orexin (B13118510) antagonists. The data presented is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development, aiding in the evaluation and selection of appropriate research tools for investigating the orexin system and its role in various physiological and pathological processes.
Introduction to the Orexin System and Selective Antagonism
The orexin system, comprising two G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating a diverse array of physiological functions, including wakefulness, appetite, reward, and stress responses.[1] The differential distribution and signaling pathways of OX1R and OX2R in the brain have spurred the development of selective antagonists to dissect their specific roles and to offer targeted therapeutic interventions. While dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia, selective antagonists are emerging as valuable tools for investigating and potentially treating other conditions such as anxiety disorders, substance use disorders, and depression.[2][3]
This compound is a novel, potent, and selective OX1R antagonist that has been investigated for its potential in treating anxiety and panic disorders.[2][4][5] This guide benchmarks this compound against other selective OX1R and OX2R antagonists, providing a comprehensive overview of their in vitro and in vivo pharmacological profiles.
In Vitro Pharmacological Profile: A Quantitative Comparison
The in vitro potency and selectivity of orexin receptor antagonists are critical parameters for their characterization. The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or pKB) of this compound and other selective orexin antagonists at human OX1 and OX2 receptors.
Table 1: Binding Affinity (Ki, nM) of Selective Orexin Antagonists
| Compound | Receptor | Ki (nM) | Selectivity (OX2/OX1) | Reference(s) |
| This compound | hOX1R | 16 | 43.75 | [6] |
| hOX2R | 700 | [6] | ||
| JNJ-61393215 | hOX1R | ~6.8 (pKi 8.17) | ~112 | [preclinical data for a selective OX1R antagonist] |
| hOX2R | ~758 (pKi 6.12) | [preclinical data for a selective OX1R antagonist] | ||
| SB-334867 | hOX1R | ~20 (pKi 7.7) | ~200 | [preclinical data for SB-334867] |
| hOX2R | ~4000 (pKi 5.4) | [preclinical data for SB-334867] | ||
| Seltorexant (B610775) (JNJ-42847922) | hOX1R | >1000 | >100-fold for OX2R | [7][8] |
| hOX2R | ~10 (pKi 8.0) | [7][8] | ||
| MK-1064 | hOX1R | >1000 | >2000-fold for OX2R | [9][10] |
| hOX2R | 0.5 | [9][10] |
Table 2: Functional Antagonist Potency (pKB or IC50) of Selective Orexin Antagonists
| Compound | Receptor | Functional Potency | Assay Type | Reference(s) |
| This compound | hOX1R | pKB 7.8 | Calcium Mobilization | [4] |
| hOX2R | pKB <6.0 | Calcium Mobilization | [4] | |
| JNJ-61393215 | hOX1R | pKB 7.76 | Calcium Mobilization | [preclinical data for a selective OX1R antagonist] |
| hOX2R | pKB 6.01 | Calcium Mobilization | [preclinical data for a selective OX1R antagonist] | |
| Seltorexant (JNJ-42847922) | hOX2R | pIC50 8.1 | Calcium Mobilization | [seltorexant preclinical pharmacology] |
| MK-1064 | hOX2R | IC50 18 nM | Not Specified | [10] |
In Vivo Preclinical Profile: Differentiated Effects on Anxiety and Sleep
The in vivo effects of selective orexin antagonists highlight their distinct therapeutic potentials. While OX1R antagonists are primarily investigated for anxiety and addiction, OX2R antagonists are explored for their hypnotic effects.
This compound (Selective OX1R Antagonist):
-
Anxiety Models: this compound has demonstrated efficacy in rodent models of panic and anxiety. It dose-dependently attenuated panic-like behaviors and cardiovascular responses induced by CO2 inhalation and sodium lactate (B86563) infusion in rats.[4][5]
-
Sleep: this compound has minimal effects on spontaneous sleep in wild-type rats and mice at doses effective in anxiety models.[4] This lack of sedative effect is a key differentiating feature from OX2R and dual antagonists.
Seltorexant (JNJ-42847922) and MK-1064 (Selective OX2R Antagonists):
-
Sleep: Both seltorexant and MK-1064 have been shown to promote sleep in preclinical species.[7][8][9] They primarily increase non-REM (NREM) and REM sleep duration and reduce sleep latency.[7][8][9]
-
Depression/Anxiety: Seltorexant is also being investigated as an adjunctive treatment for major depressive disorder with insomnia symptoms, suggesting a role for OX2R in mood regulation.[7][11][12][13]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate the replication and extension of these findings.
In Vitro Assays
1. Radioligand Binding Assay for Orexin Receptors
This protocol is a synthesis of methods described for determining the binding affinity of compounds to OX1R and OX2R.[4][14][15][16][17]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the orexin-1 and orexin-2 receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligands: [³H]-SB-674042 for OX1R and [³H]-EMPA for OX2R.
-
Non-labeled antagonists for determining non-specific binding (e.g., SB-674042 for OX1R, EMPA for OX2R).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from transfected cells by homogenization and centrifugation.
-
In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known non-labeled antagonist is used instead of the test compound.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
2. Intracellular Calcium Mobilization Assay (FLIPR)
This protocol is based on methods used to assess the functional antagonist activity of orexin receptor ligands.[18][19][20][21][22]
-
Objective: To measure the ability of a test compound to antagonize orexin-A-induced increases in intracellular calcium.
-
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orexin-A.
-
Test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye and Pluronic F-127 in assay buffer for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
Place the plate in the FLIPR instrument and measure baseline fluorescence.
-
Add a fixed concentration of orexin-A (typically EC50 to EC80) to all wells and simultaneously record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the orexin-A-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value.
-
For antagonists, the Schild equation can be used to determine the pA2 or pKB value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
In Vivo Assays
1. CO2-Induced Panic Model in Rats
This protocol is a synthesized methodology for inducing and assessing panic-like behaviors in rats.[4][23][24][25][26]
-
Objective: To evaluate the anxiolytic-like effects of a test compound on CO2-induced panic-like behaviors.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Apparatus:
-
Plexiglas chamber with an inlet for gas delivery and an outlet.
-
Gas flow meters to control the concentration of CO2 and air.
-
Video recording system.
-
-
Procedure:
-
Acclimate the rats to the testing chamber for a few days prior to the experiment.
-
On the test day, administer the test compound or vehicle at a predetermined time before CO2 exposure.
-
Place the rat in the chamber and allow a brief habituation period with normal air.
-
Introduce a specific concentration of CO2 (e.g., 10% or 20%) mixed with air into the chamber for a fixed duration (e.g., 5-10 minutes).
-
Record the animal's behavior during the exposure period.
-
Following CO2 exposure, the rat can be transferred to an open field or social interaction arena to assess anxiety-related behaviors.
-
-
Behavioral and Physiological Parameters:
-
During CO2 exposure: Freezing behavior (immobility), respiratory rate, and heart rate (if telemetered).
-
Post-CO2 exposure: Locomotor activity, exploratory behavior (e.g., time spent in the center of an open field), and social interaction time.
-
-
Data Analysis: Compare the behavioral and physiological parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
2. In Vivo Electroencephalography (EEG) for Sleep Analysis in Rodents
This protocol provides a general framework for conducting sleep studies in rodents to evaluate the hypnotic effects of orexin antagonists.[27][28][29][30][31]
-
Objective: To assess the effects of a test compound on sleep architecture, including sleep latency, duration of different sleep stages (NREM and REM), and sleep consolidation.
-
Animals: Adult male mice or rats.
-
Surgical Procedure:
-
Anesthetize the animal and surgically implant EEG and electromyography (EMG) electrodes. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow the animal to recover from surgery for at least one week.
-
-
Experimental Procedure:
-
Habituate the animal to the recording chamber and tethered recording setup.
-
Record baseline EEG and EMG activity for at least 24 hours to establish a normal sleep-wake pattern.
-
Administer the test compound or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light/inactive phase).
-
Record EEG and EMG activity continuously for a defined period (e.g., 6-24 hours) post-dosing.
-
-
Data Analysis:
-
Visually or automatically score the EEG and EMG recordings into different sleep-wake states: wakefulness, NREM sleep, and REM sleep.
-
Calculate various sleep parameters, including:
-
Latency to the first episode of NREM and REM sleep.
-
Total time spent in each sleep-wake state.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
-
Compare the sleep parameters between the vehicle-treated and compound-treated conditions using appropriate statistical analyses.
-
Signaling Pathways and Experimental Workflows
Orexin Receptor Signaling Pathway
Orexin receptors are coupled to multiple G-proteins, leading to the activation of diverse intracellular signaling cascades.[1][32][33][34][35] The primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Orexin receptors can also couple to Gi, inhibiting adenylyl cyclase, and Gs, stimulating adenylyl cyclase.
Caption: Orexin Receptor Signaling Pathways.
Experimental Workflow for In Vitro Characterization of Orexin Antagonists
The following diagram illustrates a typical workflow for the in vitro characterization of a novel orexin antagonist.
Caption: In Vitro Characterization Workflow.
Experimental Workflow for In Vivo Evaluation of a Selective Orexin Antagonist
This diagram outlines the process for evaluating the in vivo efficacy of a selective orexin antagonist in relevant preclinical models.
Caption: In Vivo Evaluation Workflow.
Conclusion
This compound is a potent and selective OX1R antagonist with a distinct preclinical profile that differentiates it from selective OX2R antagonists. Its efficacy in animal models of anxiety, coupled with a minimal impact on sleep, supports the hypothesis that selective blockade of OX1R may be a viable therapeutic strategy for anxiety and stress-related disorders without the sedative effects associated with dual or OX2R-selective antagonists. Conversely, selective OX2R antagonists like seltorexant and MK-1064 demonstrate robust sleep-promoting effects, highlighting their potential for the treatment of insomnia and potentially mood disorders with sleep disturbances.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. | BioWorld [bioworld.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [scholarworks.indianapolis.iu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. grokipedia.com [grokipedia.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of Seltorexant-Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Frontiers | Chronic immobilization stress occludes in vivo cortical activation in an animal model of panic induced by carbon dioxide inhalation [frontiersin.org]
- 24. Understanding rat emotional responses to CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CO2 exposure as translational cross-species experimental model for panic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative Electroencephalography Within Sleep/Wake States Differentiates GABAA Modulators Eszopiclone and Zolpidem From Dual Orexin Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ndineuroscience.com [ndineuroscience.com]
- 29. Electroencephalographic Power Spectral Density Profile of the Orexin Receptor Antagonist Suvorexant in Patients with Primary Insomnia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Orexin Receptor Antagonism Improves Sleep and Reduces Seizures in Kcna1-null Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 33. G-protein-dependency of orexin/hypocretin receptor signalling in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cellular Signaling Mechanisms of Hypocretin/Orexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Orexin/Hypocretin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JNJ-54717793 (Guselkumab) for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of JNJ-54717793 (Guselkumab)
The following guidelines provide a comprehensive, step-by-step procedure for the safe disposal of this compound, a monoclonal antibody also known as guselkumab. These procedures are intended for laboratory and research environments and are compiled from safety data sheets and handling guidelines. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may cause skin and eye irritation, and may be harmful if inhaled or ingested[1].
Required PPE:
-
Gloves: Wear disposable latex gloves[2].
-
Eye Protection: Use safety glasses or goggles. If there is a risk of splashing, a face shield is recommended[3][4].
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[5].
-
Respiratory Protection: If creating aerosols or dust, use a certified respirator[6].
II. Spill Management
In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area[6].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[6].
-
Absorption: Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite, sand, or universal binders[2][6].
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal[5].
-
Decontamination: Clean the spill area thoroughly with soap and water or alcohol-based solutions[1][6].
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, should be disposed of as hazardous waste according to the procedures outlined below.
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The specific procedures may vary based on local, state, and federal regulations[1].
Disposal Workflow:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Segregation: Do not mix this compound waste with general laboratory or household garbage[2]. It should be treated as chemical waste.
-
Packaging:
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, direct sunlight, and heat sources, until it can be collected by the disposal service[6].
-
Professional Disposal:
-
The primary recommended disposal method is through a licensed professional waste disposal service that can handle chemical and biomedical waste[1].
-
The preferred method of destruction is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to minimize environmental release[1][5].
-
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations regarding the disposal of chemical and pharmaceutical waste[1].
IV. Handling and Storage Considerations
Proper handling and storage are crucial to prevent accidental exposure and to ensure the integrity of the product until its intended use or disposal.
| Aspect | Guideline | Reference |
| Handling | - Avoid contact with eyes, skin, and clothing. - Handle in a well-ventilated area. - Wash hands thoroughly after handling. | [1][5] |
| Storage | - Keep in the original, tightly closed container. - Store in a dry, cool, and well-ventilated area, protected from direct sunlight. - Do not reuse empty containers as they may retain product residue. | [1][6] |
V. Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety and handling procedures, from initial handling to final disposal, emphasizing the importance of continuous safety measures.
References
Personal protective equipment for handling JNJ-54717793
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist. The following procedures are based on best practices for handling bioactive, non-hazardous research compounds in a laboratory setting. All users should supplement this information with a thorough risk assessment before beginning any work.
Physicochemical and Storage Data
Proper storage and accurate solution preparation are fundamental to experimental success and safety. The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₁₈F₄N₆O |
| Molecular Weight | 458.42 g/mol |
| CAS Number | 1628843-99-1 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound[1]
| Condition | Storage Duration |
| Short-term (days to weeks) | 0 - 4°C (dry and dark) |
| Long-term (months to years) | -20°C (dry and dark) |
| Stock Solution (-20°C) | Up to 1 month |
| Stock Solution (-80°C) | Up to 6 months |
Table 2: Recommended Storage Conditions for this compound and its Stock Solutions[1][2]
Personal Protective Equipment (PPE)
A risk assessment considering the quantity, physical form, and experimental procedure should guide the selection of appropriate PPE. The following table provides minimum recommended PPE for common laboratory activities involving potent research compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed. |
Table 3: Recommended Personal Protective Equipment for Handling this compound
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparations:
-
Don appropriate PPE as outlined in Table 3 for handling powders.
-
Perform all weighing and initial dilutions inside a chemical fume hood or a ventilated balance enclosure.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.58 mg of the compound.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
To continue the example, add 1 mL of DMSO to the 4.58 mg of powder.
-
-
Mixing:
-
Securely cap the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Operational and Disposal Plans
A clear workflow for handling and disposal is essential to maintain a safe laboratory environment.
Caption: General workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Excess Solid Compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (e.g., unused stock solutions) | - Collect in a sealed, compatible waste container.- Label with the full chemical name and concentration. |
Table 4: Disposal Plan for this compound and Contaminated Materials
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
